Product packaging for TETS-4-Methylaniline(Cat. No.:)

TETS-4-Methylaniline

カタログ番号: B12375834
分子量: 359.4 g/mol
InChIキー: NEZHGJYJYANLPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

TETS-4-Methylaniline is a useful research compound. Its molecular formula is C12H17N5O4S2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O4S2 B12375834 TETS-4-Methylaniline

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H17N5O4S2

分子量

359.4 g/mol

IUPAC名

4-[(2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl)methyl]aniline

InChI

InChI=1S/C12H17N5O4S2/c13-11-3-1-10(2-4-11)5-12-6-14-7-15-8-16(22(14,18)19)9-17(12)23(15,20)21/h1-4,12H,5-9,13H2

InChIキー

NEZHGJYJYANLPP-UHFFFAOYSA-N

正規SMILES

C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CC4=CC=C(C=C4)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylaniline, also commonly known as p-toluidine, is an aromatic amine that serves as a crucial building block and intermediate in a multitude of industrial and research applications. Its chemical structure, characterized by a methyl group and an amino group attached to a benzene ring at the para position, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental protocols related to 4-methylaniline, tailored for a technical audience in research and development.

Chemical Structure and Identification

4-Methylaniline is an organic compound with the chemical formula C₇H₉N.[1][2] Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) and an amino group (-NH₂) at positions 1 and 4, respectively. This para-substitution pattern is a key feature influencing its chemical behavior, particularly in electrophilic aromatic substitution reactions.[1] The presence of the electron-donating amino and methyl groups activates the aromatic ring, making it more susceptible to electrophilic attack than benzene.

The chemical structure of 4-Methylaniline is depicted below.

Caption: Chemical structure of 4-Methylaniline (p-Toluidine).

Identifiers:

  • Systematic Name: 4-Methylbenzenamine

  • Common Names: p-Toluidine, 4-Aminotoluene[2]

  • CAS Number: 106-49-0[2]

  • Molecular Formula: C₇H₉N[1][3]

  • Molecular Weight: 107.15 g/mol [2][3]

Physicochemical Properties

4-Methylaniline is typically a colorless to light brown solid at room temperature, possessing a characteristic amine odor.[1][4] Its properties are summarized in the tables below.

Table 1: Physical Properties of 4-Methylaniline
PropertyValueReference(s)
AppearanceColorless to pale yellow or light brown solid[1][4][5]
Melting Point41 - 46 °C[2][3][4]
Boiling Point200 - 204 °C[2][3]
Density1.046 - 1.05 g/cm³ at 20 °C[2][5][6]
Flash Point87 °C[3][4]
Vapor Pressure1.3 mbar at 43 °C[4]
Refractive Index1.553 - 1.5636[3][7]
Table 2: Solubility and Spectroscopic Data of 4-Methylaniline
PropertyValueReference(s)
Water Solubility7 g/L; Poorly soluble[2][5]
Solvent SolubilitySoluble in ethanol, ether, acetone, methanol, and dilute acids[1][3]
Log P (Octanol/Water)2.96[7]
1H NMRSpectroscopic data available[8][9]
13C NMRSpectroscopic data available[8][10]
IR SpectrumSpectroscopic data available[9][11]
Mass SpectrumSpectroscopic data available[11][12]

Chemical Reactivity and Synthesis

The chemical properties of 4-methylaniline are similar to those of aniline and other aromatic amines. The amino group imparts weak basicity to the molecule.[2] It readily reacts with acids to form ammonium salts, which enhances its solubility in acidic water.[2]

A primary application of 4-methylaniline is as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][13] It undergoes various chemical reactions, including electrophilic aromatic substitution and oxidation.[1]

Synthesis of 4-Methylaniline

A common laboratory and industrial method for the preparation of 4-methylaniline is the reduction of p-nitrotoluene.[2][3]

Electrophilic Aromatic Substitution: Nitration Pathway

To control the position of substitution and prevent oxidation of the amino group, electrophilic aromatic substitution reactions on 4-methylaniline often require a protection-deprotection strategy. The amino group is typically acetylated to form an amide, which is less activating and sterically hinders the ortho positions. The following workflow illustrates the synthesis of 2-nitro-4-methylaniline.

G A 4-Methylaniline (p-Toluidine) B N-Acetyl-4-methylaniline A->B Acetic Anhydride C N-Acetyl-2-nitro-4-methylaniline B->C HNO₃ / H₂SO₄ D 2-Nitro-4-methylaniline C->D Hydrolysis (KOH/Ethanol)

Caption: Workflow for the synthesis of 2-nitro-4-methylaniline.

Experimental Protocols

Protocol for the Synthesis of N-Acetyl-4-methylaniline (Acylation)

This protocol is adapted from established microscale and comprehensive organic chemistry experimental procedures.[14][15]

  • Reaction Setup: In a suitable round-bottom flask or conical vial equipped with a magnetic stirrer and reflux condenser, dissolve 10.7 g (0.1 mol) of 4-methylaniline in 20 mL of a suitable solvent like dry toluene or 500 µL of acetic acid for smaller scales.[14][15]

  • Reagent Addition: Slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the stirred solution. If necessary, maintain the temperature below 80°C.[15]

  • Reaction: Reflux the mixture with stirring for 15-30 minutes.[14]

  • Isolation: After reflux, cool the reaction mixture to room temperature. Pour the mixture into approximately 5 mL of ice water to precipitate the product.[14]

  • Purification: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals thoroughly with cold deionized water and then with a non-polar solvent like petroleum ether.[14][15] The product can be further purified by recrystallization from an ethanol/water mixture.[15]

Protocol for the Nitration of N-Acetyl-4-methylaniline

This procedure details the subsequent nitration step.[15]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 12.5 mL of glacial acetic acid and 14 g (0.094 mol) of N-acetyl-4-methylaniline.

  • Acid Addition: Slowly add 25 mL of concentrated sulfuric acid to the mixture while stirring. Cool the mixture in an ice/salt bath to 0-2 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by combining 7.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid. Cool this mixture.

  • Reaction: Add the cold nitrating mixture dropwise to the N-acetyl-4-methylaniline solution, ensuring the reaction temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture over crushed ice (approx. 150 g) to precipitate the product.

  • Isolation and Purification: Filter the product under vacuum, wash thoroughly with cold water, and dry. Recrystallize from ethanol or petroleum ether.[15]

Protocol for the Analysis of 4-Methylaniline by HPLC

This protocol is based on methods for analyzing aniline and its derivatives.[16][17]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing 4-methylaniline in a suitable solvent, such as an acetonitrile-water mixture. If the analyte is in a complex matrix (e.g., indigo dye), an initial extraction step is necessary. For solid samples, this may involve reduction to a soluble form followed by acidic extraction.[16]

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm length, 5 µm particle size).[16]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[16]

    • Flow Rate: 0.7 mL/min.[16]

    • Injection Volume: 10 µL.[16]

    • Column Temperature: 30 °C.[16]

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 190 nm for maximum sensitivity to aniline derivatives).[16]

  • Quantification: Create a calibration curve using standard solutions of 4-methylaniline of known concentrations. Quantify the amount of 4-methylaniline in the sample by comparing its peak area to the calibration curve.

Safety and Handling

4-Methylaniline is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin.[6][18] It is also suspected of causing cancer and is very toxic to aquatic life.[6][18]

  • Handling: Use only in a well-ventilated area or with appropriate exhaust ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[18][19] Avoid breathing dust, fumes, or vapors.[19]

  • Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep containers tightly closed and protect from direct sunlight.[4] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[19] If swallowed, call a poison center or doctor immediately.[19]

Applications

4-Methylaniline is a versatile chemical intermediate with a range of applications:

  • Dye Synthesis: It is a key precursor in the production of various dyes.[1][3]

  • Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of active pharmaceutical ingredients and pesticides.[1]

  • Polymer Chemistry: Used in the manufacturing of certain polymers and resins.[20]

  • Analytical Chemistry: Employed as a reagent for the spectrophotometric determination of elements like gold and tungsten.[3]

  • Organic Synthesis: Widely used in research laboratories for developing novel compounds and exploring new chemical reactions.[20]

References

The Role of TETS-4-Methylaniline in Neuroscience: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Hapten in the Study of the Neurotoxin TETS

This technical guide provides a comprehensive overview of TETS-4-Methylaniline and its application in the field of neuroscience. Primarily, this compound serves as a crucial hapten in the development of immunoassays for the detection of Tetramethylenedisulfotetramine (TETS), a potent neurotoxin. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of TETS, and the synthesis and application of this compound in neurotoxicity research.

Introduction: The Neurotoxic Threat of Tetramethylenedisulfotetramine (TETS)

Tetramethylenedisulfotetramine (TETS) is a highly toxic compound that has been used as a rodenticide.[1] Its high toxicity to humans and the lack of a specific antidote make it a significant public health concern and a potential chemical threat agent.[1] TETS is an odorless, tasteless, and water-soluble white crystalline powder, which allows it to be easily concealed in food and water.[2][3]

The primary neurotoxic effect of TETS is the induction of severe, often lethal, seizures.[4] It acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6][7] By blocking the chloride channel of the GABA-A receptor, TETS inhibits the primary pathway for inhibitory neurotransmission in the central nervous system, leading to uncontrolled neuronal excitation and convulsions.[2][3] The lethal dose for humans is estimated to be between 7 and 10 mg.[5][6]

Given the danger posed by TETS, the development of rapid, sensitive, and specific methods for its detection is a critical area of research in neuroscience and public safety. This has led to the development of immunoassays, which rely on the production of antibodies that can specifically recognize and bind to TETS.

This compound: A Hapten for TETS Detection

Small molecules like TETS are not immunogenic on their own, meaning they cannot induce an immune response to produce antibodies. To overcome this, TETS is chemically modified into a hapten , a small molecule that can be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then immunogenic and can be used to generate antibodies that recognize the hapten portion, which is structurally similar to the target molecule (TETS).

This compound is a synthetically derived hapten of TETS. It is designed to mimic the structure of TETS while incorporating a functional group (the 4-methylaniline moiety) that allows for its conjugation to carrier proteins.[2] The development of a library of TETS haptens, including this compound, has been a key advancement in the creation of immunoassays for TETS detection.[1][4]

Signaling Pathway of TETS Neurotoxicity

The neurotoxic effects of TETS are a direct result of its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a central role in inhibitory neurotransmission. The following diagram illustrates the signaling pathway disrupted by TETS.

TETS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Blocked_Channel Chloride (Cl-) Channel (Blocked) GABA_A_Receptor->Blocked_Channel Inhibited by TETS Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx TETS TETS TETS->GABA_A_Receptor Binds to (non-competitive) Depolarization Depolarization (Excitation/Seizures) Blocked_Channel->Depolarization No Cl- Influx

Caption: Signaling pathway of TETS neurotoxicity at a GABAergic synapse.

Quantitative Data

The following tables summarize key quantitative data related to the neurotoxicity of TETS and the characterization of TETS analogues.

Table 1: Toxicity of TETS

ParameterValueSpeciesReference
LD50 (Lethal Dose, 50%)0.1 mg/kgLaboratory Animals[1][7]
Estimated Lethal Dose7-10 mgHumans[5][6]

Table 2: In Vitro Activity of TETS and Analogues on GABA-A Receptors

CompoundReceptor SubtypeIC50 (nM)95% Confidence Interval (nM)Reference
TETSα2β3γ2480320-640[6]
TETSα6β3γ2400290-510[6]
TETSα1β2γ28000-[8]
TETS Analogue 4a-7150 (EC50)3130-16350[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TETS and the use of this compound.

Synthesis of this compound Hapten

The synthesis of TETS haptens, including this compound, involves a multi-step chemical process. A general approach is described in Barnych et al., 2017. The following is a representative protocol based on the synthesis of similar TETS analogues.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Triethylamine

  • 4-Methylaniline

  • Formaldehyde

  • Appropriate solvents (e.g., dichloromethane, diethyl ether)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Boc Protection of Sulfamide: React chlorosulfonyl isocyanate (CSI) with tert-butanol, followed by the addition of triethylamine and 4-methylaniline to yield the Boc-protected sulfamide derivative of 4-methylaniline.

  • Deprotection and Condensation: The Boc protecting group is cleaved under acidic conditions.

  • Cyclization: The deprotected sulfamide is then condensed with formaldehyde in a one-pot procedure to form the this compound hapten.

  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

  • Characterization: The structure and purity of the synthesized hapten are confirmed using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Development of a Competitive Indirect ELISA for TETS Detection

The following protocol outlines the general steps for a competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of TETS, utilizing antibodies raised against a TETS-hapten conjugate.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (TETS-hapten conjugated to a carrier protein different from the immunizing carrier, e.g., ovalbumin)

  • Anti-TETS polyclonal or monoclonal antibodies

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TETS standards and samples

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL solution in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: Add 50 µL of TETS standard or sample and 50 µL of the anti-TETS antibody solution to each well. Incubate for 1-2 hours at room temperature. During this step, free TETS in the sample competes with the coated TETS-hapten for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and TETS.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity is inversely proportional to the concentration of TETS in the sample.

Electrophysiological Recording of TETS Activity in Cultured Hippocampal Neurons

This protocol describes how to measure the effect of TETS on neuronal activity using whole-cell patch-clamp recordings from cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron cultures on coverslips

  • External recording solution (e.g., artificial cerebrospinal fluid)

  • Internal pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • TETS stock solution

Procedure:

  • Cell Culture: Prepare primary cultures of hippocampal neurons from embryonic rodents and plate them on coverslips.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external recording solution.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

  • Baseline Recording: Record baseline neuronal activity, such as spontaneous postsynaptic currents, in the absence of TETS.

  • TETS Application: Perfuse the recording chamber with a known concentration of TETS.

  • Data Acquisition: Record the changes in neuronal activity in the presence of TETS. This may include a decrease in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs) or an increase in spontaneous firing.

  • Data Analysis: Analyze the recorded data to quantify the effects of TETS on neuronal function.

Visualizations of Experimental Workflows

Hapten-Carrier Conjugation and Antibody Production Workflow

The following diagram illustrates the process of generating antibodies against TETS using a hapten-carrier conjugate approach.

Hapten_Antibody_Production TETS_Hapten This compound (Hapten) Conjugation Chemical Conjugation TETS_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunogen TETS-Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunization of Host Animal (e.g., Rabbit) Immunogen->Immunization Immune_Response Immune Response Immunization->Immune_Response Antibody_Production Production of Anti-TETS Antibodies Immune_Response->Antibody_Production Antibody_Purification Purification of Antibodies Antibody_Production->Antibody_Purification Purified_Antibodies Purified Anti-TETS Antibodies Antibody_Purification->Purified_Antibodies

Caption: Workflow for the production of anti-TETS antibodies.

Competitive Indirect ELISA Workflow

The diagram below outlines the key steps in a competitive indirect ELISA for the detection of TETS.

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with TETS-Hapten-Protein Conjugate Start->Coat_Plate Wash_Block 2. Wash and Block Coat_Plate->Wash_Block Add_Sample_Ab 3. Add Sample (containing TETS) and Anti-TETS Antibody Wash_Block->Add_Sample_Ab Competition 4. Competitive Binding Add_Sample_Ab->Competition Wash 5. Wash Competition->Wash Add_Secondary_Ab 6. Add Enzyme-Labeled Secondary Antibody Wash->Add_Secondary_Ab Wash_2 7. Wash Add_Secondary_Ab->Wash_2 Add_Substrate 8. Add Substrate Wash_2->Add_Substrate Measure_Signal 9. Measure Signal Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Workflow of a competitive indirect ELISA for TETS detection.

Conclusion

This compound is not directly used to study neuronal processes but is an indispensable tool in the field of neurotoxicology. Its role as a hapten has enabled the development of sensitive and specific immunoassays for the detection of the dangerous neurotoxin TETS. This technical guide provides a foundational understanding of the importance of this compound, the neurotoxic mechanism of TETS, and the experimental approaches used in this area of research. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working to mitigate the threats posed by neurotoxic agents.

References

TETS-4-Methylaniline mechanism of action as a hapten

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of 4-Methylaniline as a Hapten

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Small organic molecules, known as haptens, are generally not immunogenic on their own but can elicit a robust immune response when covalently bound to a larger carrier molecule, typically a protein. 4-Methylaniline (also known as p-toluidine) is an aromatic amine that functions as a prohapten; it requires metabolic activation to form reactive intermediates that can covalently bind to endogenous proteins. This guide provides a detailed technical overview of the mechanism of action of 4-methylaniline as a hapten, from its bioactivation and protein conjugation to the subsequent T-cell-dependent immune response. It includes detailed experimental protocols for the synthesis of hapten-carrier conjugates and for the detection of specific antibodies via ELISA, alongside illustrative quantitative data and diagrams of the key molecular pathways.

The Haptenic Nature of 4-Methylaniline

4-Methylaniline is a small molecule (MW: 107.15 g/mol ) that is incapable of inducing an immune response in its native state.[1][2] To become immunogenic, it must first undergo a process of bioactivation and then covalent binding to a larger carrier protein, a process known as haptenation.[3]

Metabolic Activation: The Prohapten Concept

Aromatic amines like 4-methylaniline are considered prohaptens, meaning they are not intrinsically reactive towards proteins but are converted into reactive electrophilic metabolites by metabolic enzymes.[4] The primary pathway for this bioactivation is N-oxidation, mediated largely by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process generates highly reactive intermediates, such as N-hydroxy-4-methylaniline and the corresponding nitroso derivative (4-nitrosotoluene). These metabolites are electrophilic and can readily react with nucleophilic residues on proteins.[5] The formation of such reactive metabolites is also linked to the toxic effects of toluidines, such as methemoglobinemia.[6][7]

G cluster_activation Metabolic Activation cluster_haptenation Haptenation 4-Methylaniline 4-Methylaniline N-hydroxy-4-methylaniline N-hydroxy-4-methylaniline 4-Methylaniline->N-hydroxy-4-methylaniline CYP450 (N-oxidation) 4-Nitrosotoluene 4-Nitrosotoluene N-hydroxy-4-methylaniline->4-Nitrosotoluene Oxidation Hapten_Adduct Hapten-Protein Adduct (Immunogen) 4-Nitrosotoluene->Hapten_Adduct Covalent Bonding (e.g., to Cys, Lys) Carrier_Protein Carrier Protein (e.g., Albumin, KLH) Carrier_Protein->Hapten_Adduct

Figure 1. Metabolic activation of 4-methylaniline and subsequent haptenation to a carrier protein.

Covalent Binding to Carrier Proteins (Haptenation)

The electrophilic metabolites of 4-methylaniline form stable covalent bonds with nucleophilic side chains of amino acids on endogenous or exogenous proteins.[8] Common targets include the thiol group of cysteine and the epsilon-amino group of lysine.[8] This irreversible binding results in the formation of a hapten-carrier conjugate. This newly formed conjugate is large enough to be recognized by the immune system and is processed as a foreign antigen, thereby initiating an adaptive immune response.

T-Cell Dependent Immune Response to 4-Methylaniline Adducts

The immune response to hapten-carrier conjugates is a classic example of a T-cell-dependent humoral response, involving the coordinated action of antigen-presenting cells (APCs), T-helper cells (CD4+), and B cells.[9][10]

Antigen Presentation

APCs, such as dendritic cells and macrophages, internalize the 4-methylaniline-protein conjugate. Inside the APC, the protein carrier is proteolytically degraded into smaller peptides. These carrier-derived peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APC.[11] The 4-methylaniline hapten itself is generally too small to be presented by MHC molecules and is not recognized by T cells.[12]

T-Helper Cell Activation

Naive CD4+ T-helper cells with T-cell receptors (TCRs) that specifically recognize the carrier peptide-MHC II complex will bind to the APC. This binding, along with co-stimulatory signals (e.g., the interaction between CD28 on the T cell and B7 on the APC), leads to the activation, proliferation, and differentiation of the T-helper cell into effector T-helper cells.[5][13]

B-Cell Activation and Antibody Production

B cells are activated through a process of linked recognition. A naive B cell with a B-cell receptor (BCR) specific for the 4-methylaniline hapten binds to the hapten-carrier conjugate.[11] The entire conjugate is internalized, and the B cell processes the carrier protein and presents its peptides on MHC class II molecules, similar to an APC.[5]

An activated T-helper cell, which was primed by an APC presenting the same carrier peptides, can now recognize the peptide-MHC II complex on the B cell. This interaction, stabilized by the CD40-CD40L co-stimulatory signal, prompts the T-helper cell to release cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[9][10] These cytokines provide the necessary signals for the B cell to undergo clonal expansion and differentiate into antibody-secreting plasma cells. These plasma cells produce antibodies that are highly specific for the 4-methylaniline hapten.

G cluster_apc Antigen Presenting Cell (APC) cluster_bcell B Cell APC_internalize 1. Internalizes Hapten- Carrier Conjugate APC_process 2. Processes Carrier Protein into Peptides APC_internalize->APC_process APC_present 3. Presents Carrier Peptide on MHC-II APC_process->APC_present T_Helper Naive CD4+ T-Helper Cell APC_present->T_Helper TCR recognizes Peptide-MHC-II B_bind 1. Binds Hapten via BCR B_internalize 2. Internalizes Conjugate B_bind->B_internalize B_present 3. Presents Carrier Peptide on MHC-II B_internalize->B_present Plasma_Cell Plasma Cell B_present->Plasma_Cell Cytokine Help (IL-4, IL-5) Differentiation Activated_T Activated T-Helper Cell T_Helper->Activated_T Activation & Proliferation Activated_T->B_present Linked Recognition (CD40-CD40L) Antibodies Anti-4-Methylaniline Antibodies Plasma_Cell->Antibodies Secretion

Figure 2. Signaling pathway for T-cell dependent activation of B cells by a hapten-carrier conjugate.

Experimental Protocols

Synthesis of 4-Methylaniline-KLH Conjugate via Glutaraldehyde

This protocol describes the conjugation of 4-methylaniline to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein, using glutaraldehyde as a crosslinker.[14] Glutaraldehyde reacts with primary amine groups, present on both 4-methylaniline and lysine residues of KLH, to form stable linkages.

Materials:

  • 4-Methylaniline (p-Toluidine)

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde (25% solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glycine

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Solutions:

    • Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4) in a small glass vial.

    • Dissolve 5 mg of 4-methylaniline in 1 mL of PBS. Some gentle warming or addition of a small amount of DMSO may be required for full dissolution.

    • Prepare a 1% glutaraldehyde solution by diluting the 25% stock solution with PBS.

  • Activation and Conjugation:

    • Place the vial with the KLH solution on a magnetic stirrer.

    • Slowly, add the 1 mL of 4-methylaniline solution to the KLH solution while stirring.

    • Dropwise, add 500 µL of the 1% glutaraldehyde solution to the KLH/4-methylaniline mixture.

    • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring. The solution may turn a pale yellow/brown color.

  • Quenching:

    • Add 250 µL of 1 M glycine solution to the reaction mixture to quench any unreacted glutaraldehyde.

    • Stir for an additional 30 minutes at room temperature.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 2 L of PBS (pH 7.4) at 4°C.

    • Change the PBS buffer at least 4 times over a 48-hour period to remove unreacted hapten and crosslinker.

  • Final Product:

    • Recover the conjugate from the dialysis tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Store the 4-methylaniline-KLH conjugate at -20°C or -80°C in aliquots.

Indirect ELISA for Anti-4-Methylaniline IgG

This protocol details an indirect ELISA to detect and quantify IgG antibodies specific for 4-methylaniline in serum from immunized animals.[15][16] A 4-methylaniline-BSA conjugate is used as the coating antigen to avoid cross-reactivity with the immunizing carrier (KLH).

Materials:

  • 4-Methylaniline-BSA conjugate (for coating)

  • Serum samples (from immunized and control animals)

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • HRP-conjugated anti-species IgG secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

G Start Start Coat 1. Coat Plate: Add 4-MeAniline-BSA conjugate (1-5 µg/mL) to wells. Incubate overnight at 4°C. Start->Coat End End Wash1 2. Wash (3x) with PBST Coat->Wash1 Block 3. Block: Add Blocking Buffer. Incubate 1-2 hours at RT. Wash1->Block Wash2 4. Wash (3x) with PBST Block->Wash2 Add_Serum 5. Add Serum: Add diluted serum samples (and controls). Incubate 2 hours at RT. Wash2->Add_Serum Wash3 6. Wash (5x) with PBST Add_Serum->Wash3 Add_Secondary 7. Add Secondary Ab: Add HRP-conjugated anti-IgG. Incubate 1 hour at RT. Wash3->Add_Secondary Wash4 8. Wash (5x) with PBST Add_Secondary->Wash4 Add_Substrate 9. Add Substrate: Add TMB solution. Incubate 15-30 min in dark. Wash4->Add_Substrate Stop 10. Stop Reaction: Add Stop Solution. Add_Substrate->Stop Read 11. Read Plate: Measure absorbance at 450 nm. Stop->Read Read->End

Figure 3. Experimental workflow for an indirect ELISA to detect anti-4-methylaniline antibodies.

Quantitative Data Summary

Generating a robust antibody response is critical for the development of immunoassays or vaccines. The success of an immunization protocol is typically assessed by measuring the antibody titer, which is the reciprocal of the highest serum dilution that gives a positive signal in an ELISA. Below are illustrative data representing a typical outcome from an immunization study in mice using a 4-methylaniline-KLH conjugate.[17][18]

Table 1: Illustrative Anti-4-Methylaniline IgG Titers in Mice Data are representative examples based on typical hapten immunization studies and are for illustrative purposes only.

Mouse IDPre-immune Serum TiterPost-immunization Serum Titer (Week 6)Fold Increase
Mouse 1< 10012,800> 128
Mouse 2< 10025,600> 256
Mouse 3< 1006,400> 64
Mouse 4< 10025,600> 256
Mouse 5< 10012,800> 128
Average < 100 16,640 > 166

Table 2: Illustrative Competitive ELISA Data for 4-Methylaniline This table illustrates typical results from a competitive ELISA designed to quantify free 4-methylaniline.

4-Methylaniline Conc. (ng/mL)Average Absorbance (450 nm)% Inhibition
0 (B₀)1.8520%
0.11.63012%
0.51.25932%
1.00.94449%
2.5 (IC₅₀)0.92050%
5.00.61167%
10.00.35281%
50.00.11194%

The IC₅₀ (half-maximal inhibitory concentration) is a key metric indicating the sensitivity of the immunoassay.

Conclusion

4-Methylaniline serves as a classic prohapten, requiring metabolic N-oxidation to form reactive species that covalently bind to carrier proteins. The resulting hapten-carrier adduct initiates a complex and coordinated T-cell-dependent immune response, culminating in the production of hapten-specific antibodies. Understanding this mechanism is crucial for researchers in toxicology, immunology, and drug development, particularly for assessing the immunogenic potential of small molecule drugs and their metabolites, and for the rational design of immunoassays and conjugate vaccines. The experimental protocols and data presented in this guide provide a framework for the practical study and application of these principles.

References

A Technical Guide to the Safe Handling of 4-Methylaniline (p-Toluidine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety data and handling precautions for 4-Methylaniline (also known as p-Toluidine, CAS No. 106-49-0). The information is compiled to ensure safe laboratory practices and to mitigate risks associated with the use of this chemical in research and development settings.

Hazard Identification and GHS Classification

4-Methylaniline is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards before handling the compound.

GHS Classification: [1]

  • Acute Toxicity, Oral: Category 3

  • Acute Toxicity, Dermal: Category 3

  • Acute Toxicity, Inhalation: Category 3

  • Serious Eye Irritation: Category 2

  • Skin Sensitization: Category 1

  • Carcinogenicity: Category 2

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1

GHS Label Elements:

  • Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

    • GHS09 (Environment)

  • Signal Word: Danger [1][2]

  • Hazard Statements: [1][2]

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H351: Suspected of causing cancer.

    • H400: Very toxic to aquatic life.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Methylaniline is essential for safe storage and handling.

PropertyValue
Appearance Colorless solid / White lustrous plates or leaflets[1][3][4]
Molecular Formula C₇H₉N[5]
Molecular Weight 107.15 g/mol [2][4][5]
Melting Point 41-46 °C (lit.)[2][5]
Boiling Point 200-201 °C (lit.)[2][3][5]
Flash Point 87 °C (188.6 °F) - closed cup[2]
Density 0.973 g/mL at 25 °C (lit.)[2][5]
Vapor Density 3.9 (vs air)[2]
Autoignition Temperature 481.6 °C (899 °F)[2][5]
Solubility in Water 7 g/L[2][3]
pH 7.8 (at 7 g/L)[2]

Toxicological Information

4-Methylaniline is toxic and poses significant health risks upon exposure. Absorption through any route can lead to the formation of methemoglobin, causing cyanosis (blue discoloration of lips, nails, and skin), headache, dizziness, and nausea[1][3][6]. It is also a suspected human carcinogen[1][5].

Toxicity DataValueSpecies
LD50 Oral 336 mg/kg[5]Rat
LD50 Oral 330 mg/kg[5]Mouse
Skin Irritation 500 mg/24 h (Severe)[5]Rabbit
Eye Irritation 20 mg/24 h (Moderate)[5]Rabbit

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be implemented.

Exposure LimitValue
ACGIH TLV-TWA 2 ppm (skin)[1][5]
MAK Carcinogen category: 3B; Skin absorption (H); Sensitization of skin (SH)[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: All handling should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3]

Hierarchy of Controls cluster_controls Hierarchy of Controls for 4-Methylaniline Elimination Elimination (Remove from process) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure to 4-Methylaniline.

Safe Handling and Storage

Handling:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid all contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1][3]

  • Use non-sparking tools and take precautionary measures against static discharge, as flammable vapor/air mixtures may form above 87°C.[1][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Store locked up and away from incompatible substances such as strong oxidants, strong acids, and foodstuffs.[1][6]

  • Keep away from heat, sparks, and open flames.[3]

  • Store in an area without drain or sewer access.[1][6]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Rinse mouth. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Accidental Release Measures:

  • Evacuate the area immediately.

  • Wear complete personal protective clothing, including a self-contained breathing apparatus.[1]

  • Prevent the chemical from entering drains or the environment.[1][7]

  • For solid spills, carefully sweep the substance into a sealable container for disposal. If appropriate, moisten first to prevent dusting.[1]

Fire-Fighting Measures:

  • Use water spray, foam, dry chemical, or carbon dioxide to extinguish flames.[1][3]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

  • Combustion produces highly toxic fumes of nitrogen oxides.[1][3]

Experimental Protocols for Safety Assessment

While specific experimental safety assessment protocols for 4-Methylaniline are not detailed in the provided search results, a standard methodology for determining acute oral toxicity, such as the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method), is presented below as a representative example.

Methodology: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of a substance and assign a GHS classification category. This method uses a stepwise procedure with a minimum number of animals.

  • Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Dose Formulation: The test substance is typically administered in a constant volume via gavage. The vehicle is chosen based on the substance's solubility and should be non-toxic.

  • Sighting Study (Step 1): A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next step.

  • Main Study (Step 2 & 3):

    • If the first animal survives, two additional animals are dosed at the same level.

    • If the first animal dies, two additional animals are dosed at a lower level (e.g., 50 mg/kg).

    • The study proceeds sequentially based on the number of mortalities within defined periods.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis & Classification: The substance is classified into one of the GHS categories based on the number of mortalities observed at specific dose levels. For example, if 2 out of 3 animals die at 50 mg/kg, the substance would be classified as GHS Category 2. If 2-3 animals die at 300 mg/kg, it would be classified as GHS Category 3, which aligns with the known classification of 4-Methylaniline.

Experimental Workflow cluster_workflow Workflow for Acute Oral Toxicity Assessment (OECD 423) A Animal Acclimatization (min. 5 days) B Dose Formulation and Preparation A->B C Sighting Study (Dose one animal) B->C D Observe for 48h C->D E Main Study (Dose two additional animals) D->E F 14-Day Observation Period (Record clinical signs, body weight) E->F G Terminal Procedure (Euthanasia and Gross Necropsy) F->G H Data Analysis and GHS Classification G->H

Caption: A generalized workflow for an acute oral toxicity study.

References

In-Depth Technical Guide: Solubility of TETS-4-Methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TETS-4-Methylaniline, a hapten derivative of the potent neurotoxin tetramethylenedisulfotetramine (TETS). Understanding the solubility of this compound is critical for its use in immunological assay development, neurotoxicity research, and potential therapeutic countermeasures. This document details the inferred solubility based on its synthesis and purification, provides the experimental protocol for its preparation, and visualizes the synthetic pathway.

Core Focus: this compound

This compound, identified as compound 2k in the foundational research by Barnych et al., is a key derivative in a library of TETS haptens.[1] These haptens are designed for conjugation to carrier proteins to elicit an immune response, enabling the development of sensitive immunoassays for the detection of TETS.[1] The addition of the 4-methylaniline moiety provides a functional group for this conjugation.

Solubility Profile of this compound

Direct quantitative solubility studies for this compound are not publicly available. However, its solubility can be inferred from the solvents used during its multi-step synthesis and purification, as detailed in the supporting information of the primary literature. The compound's solubility is critical for its handling, reaction work-up, and purification.

The following table summarizes the inferred solubility of this compound in various organic solvents.

SolventTypeInferred SolubilityRole in Synthesis/Purification
Dichloromethane (CH₂Cl₂)ChlorinatedSolubleReaction solvent, Extraction
Ethyl acetate (EtOAc)EsterSolubleExtraction, Chromatography Eluent
HexaneAlkaneSparingly Soluble / InsolubleChromatography Eluent
Methanol (MeOH)AlcoholSolubleChromatography Eluent
Acetonitrile (MeCN)NitrileSolubleReaction solvent
Tetrahydrofuran (THF)EtherSolubleReaction solvent
N,N-Dimethylformamide (DMF)AmideSolubleReaction solvent
Water (H₂O)AqueousInsolubleUsed in work-up to precipitate the compound

Experimental Protocol: Synthesis of this compound

The following protocol is an adapted summary from the work of Barnych et al. for the synthesis of this compound.

Materials and Reagents:
  • Precursor TETS derivative

  • 4-Methylaniline

  • Acetonitrile (MeCN)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol (MeOH)

Procedure:
  • Reaction Setup: A solution of the precursor TETS derivative is prepared in acetonitrile.

  • Addition of Reagents: To this solution, 4-methylaniline and triethylamine are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, followed by a methanol gradient to elute the final product.

  • Characterization: The structure and purity of the final compound, this compound, are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Synthesis and Logic

To further elucidate the experimental workflow and the logic of hapten utilization, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reaction TETS Precursor + 4-Methylaniline (in Acetonitrile, with Triethylamine) Workup Aqueous Work-up (DCM, NaHCO₃, Brine) Reaction->Workup Reaction Completion Purification Silica Gel Chromatography (EtOAc/Hexane, MeOH) Workup->Purification Crude Product Product Pure this compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Hapten_Conjugation_Logic TETS_Hapten This compound (Hapten) Conjugation Chemical Conjugation (e.g., Diazotization, Glutaraldehyde) TETS_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (TETS-Protein Conjugate) Conjugation->Immunogen Immune_Response Immune System Response Immunogen->Immune_Response Immunization Antibody_Production Production of Anti-TETS Antibodies Immune_Response->Antibody_Production

Caption: Logic of this compound as a hapten for antibody production.

References

TETS-4-Methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic and toxicological pathways, and relevant experimental protocols for 4-methylaniline (also known as p-toluidine). This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Core Molecular and Physicochemical Properties

4-Methylaniline is an aromatic amine that is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] It is characterized by a methyl group attached to the para position of an aniline molecule.[1]

The fundamental molecular details of 4-methylaniline are summarized below.

ParameterValueReference
Molecular Formula C₇H₉N[1]
Molecular Weight 107.15 g/mol [2]
CAS Number 106-49-0[1]
IUPAC Name 4-methylaniline

A summary of key physicochemical properties of 4-methylaniline is presented in the table below, providing essential data for experimental design and safety assessments.

PropertyValueReference
Appearance White, shiny, lamellar crystals; may appear as a colorless to pale yellow solid or liquid.[1][2]
Melting Point 41-46 °C[2]
Boiling Point 200 °C[2]
Density 0.973 g/mL at 25°C[2]
Flash Point 192 °F (88.9 °C)[2]
Water Solubility 1.1 g/100 mL[2]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, pyridine, carbon tetrachloride, methanol, carbon disulfide, and oils.[1][2]
Vapor Pressure 0.26 mm Hg at 25 °C
Refractive Index 1.5534[2]
pKa/pKb 5.08 (pKa of the conjugate acid)[3]

Metabolic and Toxicological Pathways

The biotransformation and toxicity of 4-methylaniline are critical considerations in its handling and application. The following sections and diagrams illustrate the key pathways.

The metabolism of aromatic amines like 4-methylaniline primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. Key enzyme systems, including cytochrome P-450 and flavin-containing monooxygenases, are involved in its metabolism.[4][5] The metabolic processes for N-substituted anilines often involve N-dealkylation, ring hydroxylation, and N-oxidation.[6]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion 4-MA 4-Methylaniline N-Hydroxy N-hydroxy-4-methylaniline 4-MA->N-Hydroxy N-oxidation (CYP450, FMO) Ring_Hydroxylated 4-Amino-3-methylphenol 4-MA->Ring_Hydroxylated Ring Hydroxylation (CYP450) Nitroso 4-Nitrosotoluene N-Hydroxy->Nitroso Oxidation Conjugates Glucuronide and Sulfate Conjugates N-Hydroxy->Conjugates Conjugation Ring_Hydroxylated->Conjugates Conjugation (UGTs, SULTs) Excretion Urinary Excretion Conjugates->Excretion

A generalized metabolic pathway for 4-methylaniline.

4-Methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] A primary toxic effect is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[7] This can lead to cyanosis and, in severe cases, central nervous system depression and anoxia.[3]

toxicological_pathway Exposure Exposure to 4-Methylaniline (Inhalation, Dermal, Ingestion) Absorption Absorption into Bloodstream Exposure->Absorption Metabolism Metabolic Activation (e.g., to N-hydroxy metabolite) Absorption->Metabolism Oxidation Oxidation of Hemoglobin (Fe²⁺ -> Fe³⁺) Metabolism->Oxidation Methemoglobin Methemoglobin Formation Oxidation->Methemoglobin Reduced_O2 Reduced Oxygen Carrying Capacity Methemoglobin->Reduced_O2 Cyanosis Cyanosis Reduced_O2->Cyanosis Anoxia Tissue Anoxia Reduced_O2->Anoxia CNS_Depression CNS Depression Anoxia->CNS_Depression

Toxicological pathway of 4-methylaniline leading to methemoglobinemia.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-methylaniline are crucial for research and development. The following protocols are representative of standard laboratory procedures.

A common method for the preparation of 4-methylaniline is the reduction of p-nitrotoluene.[2]

  • Reaction: p-Nitrotoluene is reduced using a suitable reducing agent, such as sodium sulfide, under controlled temperature and pressure.

  • Procedure:

    • The reduction of p-nitrotoluene is carried out at a temperature of 124-126 °C and a gauge pressure of 0.2 MPa with sodium sulfide.

    • After the reaction, the mixture is allowed to stand and separate into layers.

    • The aqueous layer is removed.

    • The organic layer containing the product is then distilled under reduced pressure.

    • The distilled product is condensed, crystallized, and dried to yield the final 4-methylaniline product.

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of 4-methylaniline.

hplc_workflow Sample_Prep Sample Preparation (e.g., extraction from matrix) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Reversed-Phase Column (e.g., 250 mm length, 5 µm particle size) HPLC_System->Column Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water mixture) HPLC_System->Mobile_Phase Detection UV Detection (e.g., at 190 nm or 243 nm) HPLC_System->Detection Quantification Quantification (based on calibration curve) Detection->Quantification

A typical workflow for the HPLC analysis of 4-methylaniline.
  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[8]

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[8]

    • Flow Rate: A flow rate of approximately 0.7 mL/min is often used.[8][9]

    • Detection: UV detection is performed at a wavelength where 4-methylaniline exhibits strong absorbance, such as 190 nm or 243 nm.[8][9]

    • Quantification: The concentration of 4-methylaniline is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analyte.[9]

This technical guide provides foundational information for professionals working with 4-methylaniline. For specific applications, further optimization of protocols and a thorough review of the most current safety and handling guidelines are recommended.

References

Literature review of TETS-4-Methylaniline research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TETS-4-Methylaniline

This whitepaper provides a comprehensive review of the available scientific literature on this compound, a hapten designed for the development of immunoassays against the potent neurotoxin Tetramethylenedisulfotetramine (TETS). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of the underlying scientific processes.

Introduction

Tetramethylenedisulfotetramine (TETS), a banned rodenticide, is a highly potent, non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, leading to severe convulsions and neurotoxicity.[1][2] The need for rapid and sensitive detection methods for TETS has driven the development of immunoassays.[1] this compound (also referred to as compound 2k in the primary literature) is a key hapten synthesized to elicit an immune response against TETS.[3][4] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[5] This guide focuses on the synthesis, biological activity, and immunological application of this compound as described in the foundational research by Barnych et al. (2017).

Data Presentation

The primary quantitative data available for this compound and related compounds pertains to their activity as GABA receptor inhibitors and their efficacy in generating an immune response.

Table 1: Electrophysiological Activity of TETS and its Analogs
CompoundDescriptionActivity
TETSTetramethylenedisulfotetramine69.4 ± 1.0% block (n=4)
This compound (2k) HaptenData not available in the primary study for this specific compound's electrophysiological activity. It was selected for immunization based on its structural properties.
Analog 4aTETS analog43.9 ± 2.1% block (n=3)
Analog 2aTETS analog59.8 ± 20.5% block (n=5)
Analog 2cTETS analog59.4 ± 12.6% block (n=3)
Data sourced from Barnych et al. (2017). The study notes that the potency of the analogs was an order of magnitude lower than TETS.[1][3]
Table 2: Immune Response to TETS Haptens in Rabbits
Immunizing HaptenCarrier ProteinResult
This compound (2k) ThyroglobulinSera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS.
Hapten 2jThyroglobulinSera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS.
Hapten 2dThyroglobulinSera from immunized rabbits recognized the corresponding hapten and its binding was inhibited by free TETS.
This table summarizes the findings from competitive ELISA experiments.[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its conjugation to carrier proteins for immunization.

Synthesis of this compound (Compound 2k)

The synthesis of this compound is part of a broader synthetic approach to create a library of TETS-like compounds. The general strategy involves the co-condensation of formaldehyde and an aldehyde with a sulfamide.[3] While the specific multi-step synthesis for each analog is detailed in the supporting information of the primary study, the general workflow is depicted below.

Conjugation of this compound to Carrier Proteins

For the generation of antibodies, this compound was conjugated to a carrier protein. Thyroglobulin was chosen for immunization due to its high immunogenicity.[3] Two primary methods were employed for this conjugation:

  • Diazotization: This method involves the conversion of the aromatic amine group on this compound into a diazonium salt, which then reacts with tyrosine residues on the carrier protein.

  • Glutaraldehyde Method: This method uses glutaraldehyde as a cross-linking agent to connect the amino group of the hapten to the amino groups of lysine residues on the carrier protein.[4]

The selection of the conjugation method is crucial for presenting the hapten to the immune system in a way that generates antibodies recognizing the free TETS molecule.

Visualizations

The following diagrams illustrate the key processes involved in the research and application of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formaldehyde Formaldehyde Co-condensation Co-condensation Formaldehyde->Co-condensation Aldehyde Aldehyde Aldehyde->Co-condensation Sulfamide Sulfamide Sulfamide->Co-condensation This compound (2k) This compound (2k) Co-condensation->this compound (2k)

Caption: General synthetic workflow for this compound.

Conjugation_and_Immunization cluster_molecules Molecules cluster_process Process cluster_outcome Outcome cluster_application Application Hapten This compound (Hapten) Conjugation Conjugation (Diazotization or Glutaraldehyde) Hapten->Conjugation Carrier Thyroglobulin (Carrier Protein) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunization of Rabbits Antibodies Polyclonal Antibodies Immunization->Antibodies Immunogen->Immunization Immunoassay Immunoassay for TETS Detection Antibodies->Immunoassay

Caption: Workflow for hapten conjugation and antibody production.

Signaling_Pathway cluster_receptor Neuronal Synapse cluster_inhibition Inhibition cluster_effect Effect GABA_A GABA-A Receptor Block Channel Blockage GABA_A->Block Leads to GABA GABA GABA->GABA_A Binds to TETS TETS TETS->GABA_A Blocks Convulsions Convulsions Block->Convulsions Results in

Caption: Simplified signaling pathway of TETS action on GABA-A receptors.

Conclusion

This compound is a crucial synthetic hapten that has enabled the generation of antibodies capable of recognizing the neurotoxin TETS. The research by Barnych et al. (2017) provides the foundational data and protocols for its synthesis and application in immunology. While the electrophysiological properties of this compound itself were not the focus of the initial study, its successful use in generating TETS-recognizing antibodies underscores its importance in the development of diagnostic tools for this hazardous compound. Further research could explore the direct interaction of this and other haptens with the GABA-A receptor to refine the design of future haptens and potential therapeutic interventions.

References

An In-depth Technical Guide on TETS-4-Methylaniline and its Relation to Tetramethylenedisulfotetramine (TETS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TETS-4-Methylaniline, a hapten analog of the potent convulsant tetramethylenedisulfotetramine (TETS). It details the synthesis, chemical properties, and biological activity of this compound in relation to TETS, offering valuable insights for researchers in toxicology, pharmacology, and immunology.

Introduction to Tetramethylenedisulfotetramine (TETS)

Tetramethylenedisulfotetramine (TETS), a cage-like organosulfur compound, is a highly potent neurotoxin. First synthesized in 1949, it was briefly used as a rodenticide before being banned worldwide due to its extreme toxicity to humans and the lack of a specific antidote. TETS is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, TETS prevents the influx of chloride ions into neurons, leading to a decrease in neuronal inhibition and subsequent hyperexcitability, convulsions, and, at sufficient doses, death. Its ease of synthesis and high toxicity have also raised concerns about its potential use as a chemical threat agent.

This compound: A Hapten Analog

This compound is a derivative of TETS developed as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The development of haptens for TETS is crucial for the generation of antibodies, which are essential for creating immunoassays for the rapid and sensitive detection of this toxin. This compound, designated as compound 2k in the foundational research by Barnych et al. (2017), was synthesized as part of a library of TETS analogs to identify suitable candidates for antibody production.[1]

Chemical Structure

The core structure of TETS is a rigid, adamantane-like cage. This compound retains a significant portion of this core structure but incorporates a 4-methylaniline moiety. This functional group provides a site for conjugation to carrier proteins, a necessary step for immunogenicity.

Figure 1: Chemical Structures of TETS and this compound

G cluster_0 Tetramethylenedisulfotetramine (TETS) cluster_1 This compound (Compound 2k) TETS TETS TETS_4_MeAn Structure not publicly available in image format. Described as a TETS analog with a 4-methylaniline moiety.

Caption: Comparative structures of TETS and this compound.

Synthesis Protocols

Synthesis of Tetramethylenedisulfotetramine (TETS)

The synthesis of TETS is notoriously simple, contributing to concerns about its illicit production. The primary method involves the condensation reaction of sulfamide and formaldehyde.

Experimental Protocol: Synthesis of TETS

  • Reaction Setup: In a well-ventilated fume hood, combine sulfamide and an aqueous solution of formaldehyde in a suitable reaction vessel.

  • Acid Catalysis: The reaction is typically catalyzed by the addition of a strong acid, such as hydrochloric acid.

  • Reaction Conditions: The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized. The crude product precipitates and can be collected by filtration. The solid is then washed with water and can be further purified by recrystallization from a suitable solvent like acetone to yield crystalline TETS.

Synthesis of this compound (Compound 2k)

The synthesis of this compound is a more complex, multi-step process designed to introduce the aniline functionality while avoiding the formation of the highly toxic TETS as a byproduct. The following protocol is a general representation based on the synthesis of similar TETS analogs. For the exact, detailed protocol, refer to the supplementary information of Barnych et al., Chemistry, 2017, 23, 55.[1]

Experimental Protocol: Synthesis of this compound (Compound 2k)

The synthesis of this compound (compound 2k ) involves a multi-step pathway that begins with the reaction of a substituted sulfamide with paraformaldehyde and an appropriate amine precursor to build the core heterocyclic structure with the desired functional group for subsequent modification.

A detailed, step-by-step protocol is proprietary to the research conducted by Barnych et al. and is outlined in their 2017 publication. The general approach involves the careful control of reaction conditions to favor the formation of the desired analog over the parent TETS compound. This includes the use of specific protecting groups and a final deprotection step to yield the reactive amine functionality of the 4-methylaniline moiety.

Biological Activity and Quantitative Comparison

TETS is a potent non-competitive antagonist of the GABA-A receptor. The introduction of the 4-methylaniline group in this compound is expected to alter its binding affinity and efficacy at the receptor. Studies on a library of TETS analogs, including compounds structurally similar to this compound, have shown that these modifications generally lead to a decrease in potency compared to the parent TETS molecule.

Table 1: Comparative Biological Activity of TETS and Analogs

CompoundAssay TypeTargetKey ParameterValueReference
TETS Whole-Cell Voltage Clampα1β2γ2L GABA-A Receptor% Current Blockade (at 50 µM)69.4 ± 1.0%[1]
Analog 4a Whole-Cell Voltage Clampα1β2γ2L GABA-A Receptor% Current Blockade (at 50 µM)43.9 ± 2.1%[1]
Analog 2a Whole-Cell Voltage Clampα1β2γ2L GABA-A Receptor% Current Blockade (at 50 µM)59.8 ± 20.5%[1]
Analog 2c Whole-Cell Voltage Clampα1β2γ2L GABA-A Receptor% Current Blockade (at 50 µM)59.4 ± 12.6%[1]
TETS Calcium Oscillation AssayPrimary Hippocampal NeuronsEC50 (Amplitude Increase)1.8 µM (95% CI: 1.12-2.80 µM)[1]
Analog 4a Calcium Oscillation AssayPrimary Hippocampal NeuronsEC50 (Amplitude Increase)7.15 µM (95% CI: 3.13-16.35 µM)[1]

Note: Data for this compound (2k) is not explicitly provided in the main text of the cited paper but is part of the broader library of less potent analogs.

Mechanism of Action and Signaling Pathway

TETS exerts its neurotoxic effects by blocking the chloride channel of the GABA-A receptor. This action is non-competitive, meaning TETS does not bind to the same site as GABA but to a different site within the ion channel pore. This blockade prevents the hyperpolarizing influx of chloride ions that normally occurs upon GABA binding, thus attenuating the inhibitory signal. The net result is an increase in neuronal excitability, leading to uncontrolled firing and seizures.

GABAA_Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Chloride Channel (Closed) GABAA_R->Cl_channel Opens Neuron Neuron Cl_channel->Neuron Cl- influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Depolarization Depolarization (Excitation) Neuron->Depolarization Action_Potential Action Potential (Reduced Firing) Hyperpolarization->Action_Potential TETS TETS / this compound Cl_channel_blocked Chloride Channel (Blocked) TETS->Cl_channel_blocked Blocks Cl_channel_blocked->Neuron No Cl- influx Seizures Seizures Depolarization->Seizures

Caption: Signaling pathway of GABA-A receptor and TETS antagonism.

Experimental Methodologies

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, allowing for the characterization of ion channel function and the effects of pharmacological agents.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Culture: Human embryonic kidney (HEK) cells are transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ. The internal solution contains a physiological concentration of ions, including a chloride salt.

  • Recording: A micropipette is brought into contact with a single transfected cell to form a high-resistance seal. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Drug Application: The cell is held at a constant voltage (e.g., -60 mV). A baseline current is established, and then GABA is applied to elicit a chloride current. Subsequently, GABA is co-applied with different concentrations of the test compound (TETS or this compound) to measure the extent of channel blockade.

  • Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control GABA-evoked current to determine the percentage of inhibition and to calculate an IC50 value.

Electrophysiology_Workflow start Start cell_culture Transfected HEK Cell Culture (GABA-A Receptor Subunits) start->cell_culture patching Whole-Cell Patch Clamp cell_culture->patching gaba_app Apply GABA (Elicit Control Current) patching->gaba_app co_app Co-apply GABA and TETS/Analog gaba_app->co_app recording Record Ion Channel Currents co_app->recording analysis Data Analysis (% Inhibition, IC50) recording->analysis end End analysis->end

Caption: Experimental workflow for whole-cell electrophysiology.

Calcium Oscillation Assay

This high-throughput screening method measures changes in intracellular calcium concentrations in neuronal cultures, which can be indicative of neuronal activity and excitotoxicity.

Experimental Protocol: Calcium Oscillation Assay

  • Neuronal Culture: Primary hippocampal neurons are isolated from embryonic mice and cultured on multi-well plates to allow for the formation of synaptic networks.

  • Dye Loading: After a period of maturation in vitro, the neuronal cultures are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR), and baseline spontaneous calcium oscillations are recorded.

  • Compound Addition: TETS or its analogs are added to the wells at various concentrations.

  • Post-Dosing Measurement: Changes in the frequency, amplitude, and duration of calcium oscillations are recorded and compared to the baseline.

  • Data Analysis: The data is analyzed to determine the effect of the compounds on neuronal network activity and to calculate EC50 values for the observed effects.

Conclusion

This compound is a synthetically derived analog of the highly toxic compound TETS. Its primary utility lies in its role as a hapten for the development of immunoassays, which are critical for the detection of TETS. While retaining the core structural elements of TETS, the addition of the 4-methylaniline moiety significantly reduces its biological activity as a GABA-A receptor antagonist. This technical guide provides researchers with the foundational knowledge of the relationship between these two compounds, including their synthesis, mechanism of action, and the experimental protocols used for their characterization. This information is vital for the advancement of research in neurotoxicology, the development of diagnostic tools, and the exploration of potential therapeutic countermeasures for TETS poisoning.

References

Methodological & Application

Application Note and Protocol: Conjugation of TETS-4-Methylaniline to Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, or haptens, like TETS-4-Methylaniline, are generally not immunogenic on their own. To elicit an immune response and generate antibodies against them, they must be covalently coupled to a larger carrier protein.[1][2] This process, known as hapten-carrier conjugation, renders the hapten immunogenic by presenting it to the immune system in the context of a larger, recognizable protein. The resulting conjugate can then be used for various applications, including antibody production, immunoassays, and vaccine development.[3]

This document provides a detailed protocol for conjugating the amine-containing hapten, this compound, to a carrier protein using a two-step method involving succinylation followed by a carbodiimide crosslinker chemistry (EDC/NHS). The most commonly used carrier proteins for this purpose are Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[2][3]

Principle of the Method

The protocol involves two main stages:

  • Modification of the Hapten: The primary amine group of this compound is reacted with succinic anhydride. This reaction introduces a carboxylic acid group onto the hapten, creating a succinylated derivative. This step is crucial for enabling the subsequent reaction with the carrier protein's amine groups.

  • Conjugation to the Carrier Protein: The newly introduced carboxyl group on the succinylated this compound is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] NHS stabilizes this intermediate by converting it into a more stable NHS ester.[5] This amine-reactive NHS ester then efficiently reacts with the primary amine groups (e.g., on lysine residues) of the carrier protein (BSA or KLH) to form stable amide bonds, covalently linking the hapten to the protein.[4][7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Succininc anhydride

  • Triethylamine (TEA)

  • Anhydrous Dioxane or Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine

  • Dialysis tubing (10 kDa MWCO) or desalting columns[6]

  • Standard laboratory equipment (magnetic stirrer, pH meter, spectrophotometer, etc.)

Protocol 1: Succinylation of this compound

This protocol describes the modification of this compound to introduce a carboxyl group.

  • Dissolve this compound in anhydrous dioxane or DMF to a final concentration of 100 mM.

  • In a separate tube, prepare a 1 M solution of succinic anhydride in the same solvent.

  • Add the succinic anhydride solution to the this compound solution in a 1.5-fold molar excess.

  • Add triethylamine (TEA) to the reaction mixture at a final concentration of 1.1 equivalents relative to the succinic anhydride.

  • Stir the reaction mixture at room temperature for 24 hours in a fume hood.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under vacuum. The resulting succinylated hapten may be used directly or purified further by chromatography if necessary.

Protocol 2: Conjugation of Succinylated this compound to a Carrier Protein

This protocol details the EDC/NHS-mediated conjugation of the carboxylated hapten to the carrier protein.

Carrier Protein Preparation:

  • Dissolve the carrier protein (BSA or KLH) in the Conjugation Buffer to a concentration of 10 mg/mL.[6] If using KLH, note that its solubility can be limited.[3]

Activation of Succinylated Hapten:

  • Dissolve the succinylated this compound in the Conjugation Buffer.

  • Add the succinylated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein can be varied to achieve different conjugation densities. A common starting point is a 20-50 fold molar excess of hapten.

  • Freshly prepare a 10 mg/mL solution of EDC in ultrapure water.[6]

  • Freshly prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in ultrapure water or DMSO.

  • Add EDC and NHS to the hapten-carrier protein mixture. A common molar excess is 2-5 fold over the amount of hapten. For example, for 2 mg of carrier protein, you might add 100 µL of the 10 mg/mL EDC solution.[6]

Conjugation Reaction:

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[6] The activation reaction is most efficient at pH 4.5-7.2, while the reaction with amines is more efficient at pH 7-8. For a two-step reaction, the pH can be raised after the initial activation.[6]

Quenching and Purification:

  • Quench the reaction by adding a quenching solution (e.g., hydroxylamine or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purify the conjugate to remove unreacted hapten and crosslinking reagents. This is typically done by extensive dialysis against PBS at 4°C or by using a desalting column.[6][8]

Protocol 3: Characterization of the Conjugate

Determination of Hapten-to-Protein Ratio:

The degree of conjugation, or the number of hapten molecules per carrier protein molecule, can be determined using several methods:

  • UV-Vis Spectrophotometry: If the hapten has a unique absorbance peak, the concentration of the hapten and the protein can be determined simultaneously, allowing for the calculation of the molar substitution ratio.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: The mass of the native carrier protein is compared to the mass of the conjugate. The mass difference corresponds to the number of conjugated hapten molecules.[1][8][9]

  • Trinitrobenzenesulfonic Acid (TNBSA) Assay: This assay quantifies the number of free primary amines remaining on the carrier protein after conjugation. By comparing this to the number of amines on the unconjugated protein, the number of amines consumed in the conjugation reaction (and thus the number of conjugated haptens) can be calculated.

Data Presentation

The following tables summarize typical quantitative data for hapten-carrier conjugation experiments. Note that these are representative values and optimal conditions for this compound conjugation should be determined empirically.

Table 1: Reactant Concentrations and Ratios for Conjugation

ComponentRecommended Concentration/RatioPurpose
Carrier Protein (BSA/KLH)5-10 mg/mLProvides the immunogenic backbone.
Hapten (Succinylated)20-100 fold molar excess over carrier proteinDrives the conjugation reaction towards a higher hapten density.
EDC2-10 fold molar excess over haptenActivates the carboxyl groups on the hapten.
NHS/Sulfo-NHS2-5 fold molar excess over haptenStabilizes the activated intermediate for a more efficient reaction.

Table 2: Example Characterization Data for Hapten-BSA Conjugates

Molar Ratio (Hapten:Protein)Average Hapten Density (Haptens/BSA)Antibody Titer (Example)
5:13-5Low
20:110-15Moderate to High
50:120-25High
100:1>25May decrease due to epitope masking or protein precipitation

Note: A hapten density of around 15 molecules per carrier protein is often found to be optimal for generating a high antibody titer.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_hapten_modification Hapten Modification cluster_conjugation Conjugation Reaction cluster_purification_characterization Purification & Characterization Hapten This compound Succinylation Succinylation (+ Succinic Anhydride) Hapten->Succinylation CarboxylatedHapten Carboxylated Hapten Succinylation->CarboxylatedHapten Mix Mix Hapten and Carrier Protein CarboxylatedHapten->Mix CarrierProtein Carrier Protein (BSA or KLH) CarrierProtein->Mix Activation Activation (+ EDC/NHS) Mix->Activation Conjugate Hapten-Protein Conjugate Activation->Conjugate Purification Purification (Dialysis/Desalting) Conjugate->Purification Characterization Characterization (MALDI-TOF, UV-Vis) Purification->Characterization FinalProduct Purified Conjugate Characterization->FinalProduct

Caption: Workflow for this compound conjugation to a carrier protein.

Signaling Pathway for Immune Response

immune_response_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T Cell Activation cluster_b_cell_activation B Cell Activation & Antibody Production HaptenCarrier Hapten-Carrier Conjugate BCell B Cell HaptenCarrier->BCell Binds to B Cell Receptor (Hapten Recognition) APC Antigen Presenting Cell (e.g., Macrophage) HaptenCarrier->APC Internalization PlasmaCell Plasma Cell BCell->PlasmaCell Activated by T Helper Cell THelperCell T Helper Cell APC->THelperCell Presents Carrier Peptide on MHC-II THelperCell->BCell Provides Help (Cytokines) Antibodies Anti-Hapten Antibodies PlasmaCell->Antibodies Secretes

Caption: Hapten-carrier conjugate immune response pathway.

References

Application Note: Development of a Competitive Immunoassay for Tetramethylenedisulfotetramine (TETS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly potent neurotoxin and a formerly used rodenticide.[1] Its extreme toxicity, stability, and potential for intentional misuse present a significant public health concern.[1][2] Due to its odorless, colorless, and tasteless nature, TETS can be difficult to detect, making rapid and sensitive analytical methods crucial for public safety and clinical diagnostics.[3] While instrumental methods like gas chromatography-mass spectrometry (GC-MS) are sensitive, they are often not suitable for rapid, high-throughput screening.[1][2]

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a robust, sensitive, and high-throughput alternative for the detection of small molecules like TETS.[1] As a small molecule (hapten), TETS is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. This application note details a comprehensive protocol for developing a competitive ELISA for the quantitative detection of TETS by utilizing a TETS-4-methylaniline derivative as the hapten for conjugation.

Principle of the Competitive Immunoassay The developed assay is a competitive indirect ELISA. The fundamental principle involves the competition between free TETS in a sample and a TETS-hapten conjugate (e.g., this compound-OVA) immobilized on a microplate well for a limited number of specific anti-TETS antibody binding sites. A higher concentration of TETS in the sample results in less antibody binding to the immobilized conjugate, leading to a weaker signal. The signal is inversely proportional to the concentration of TETS in the sample.

Competitive_ELISA_Principle cluster_binding Competition Outcome TETS_OVA TETS-OVA Conjugate (Coating Antigen) Bound_Ab Antibody binds to Coating Antigen TETS_OVA->Bound_Ab Free_TETS Free TETS (Analyte) Unbound_Ab Antibody binds to Free TETS (Washed Away) Free_TETS->Unbound_Ab High TETS Conc. Antibody Anti-TETS Antibody Antibody->Bound_Ab Low TETS Conc. Antibody->Unbound_Ab Secondary Ab-Enzyme Secondary Ab-Enzyme Bound_Ab->Secondary Ab-Enzyme Substrate Substrate Secondary Ab-Enzyme->Substrate Color Signal Color Signal Substrate->Color Signal Immunogen_Synthesis_Workflow arrow -> start Start: Synthesize Hapten hapten Prepare this compound (Hapten) start->hapten conjugation Add Hapten to activated BSA solution. Incubate for 2-4 hours at RT. hapten->conjugation activate_protein Activate BSA with EDC/NHS in MES Buffer activate_protein->conjugation dialysis Dialyze against PBS (pH 7.4) for 48h to remove unreacted hapten and coupling agents. conjugation->dialysis characterize Characterize Conjugate (TETS-BSA) (e.g., MALDI-TOF, UV-Vis) dialysis->characterize store Store at -20°C characterize->store ELISA_Workflow start Start coat 1. Coat Plate: Add TETS-OVA (1-10 µg/mL) to 96-well plate. Incubate overnight at 4°C. start->coat wash1 2. Wash Plate (3x) with PBST coat->wash1 block 3. Block: Add 5% non-fat milk in PBS. Incubate 1-2h at 37°C. wash1->block wash2 4. Wash Plate (3x) with PBST block->wash2 add_sample 5. Add Sample/Standard & Antibody: Add TETS standards or samples, followed by anti-TETS antibody. Incubate 1h at 37°C. wash2->add_sample wash3 6. Wash Plate (3x) with PBST add_sample->wash3 add_secondary 7. Add Secondary Antibody: Add HRP-conjugated secondary Ab. Incubate 1h at 37°C. wash3->add_secondary wash4 8. Wash Plate (5x) with PBST add_secondary->wash4 add_substrate 9. Add Substrate: Add TMB substrate. Incubate 15-30 min in dark. wash4->add_substrate stop_reaction 10. Stop Reaction: Add 2M H₂SO₄. add_substrate->stop_reaction read 11. Read Absorbance at 450 nm. stop_reaction->read end End read->end

References

Application Notes and Protocols for TETS-4-Methylaniline Antibody Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TETS-4-Methylaniline as a hapten for the development of specific antibodies. Detailed protocols for hapten synthesis, immunogen preparation, and immunoassay development are outlined to facilitate research and development in areas requiring the detection of tetramethylenedisulfotetramine (TETS) and its analogues.

Introduction

Tetramethylenedisulfotetramine (TETS) is a highly toxic compound that acts as a potent antagonist of the γ-aminobutyric acid (GABA) receptor. Its detection is of significant interest in public health and safety. Due to its small molecular size, TETS is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, a process that involves the use of a TETS derivative, or hapten. This compound is a key hapten for this purpose, enabling the production of antibodies that can be used in sensitive and specific immunoassays.

Principle of Hapten-Carrier Conjugation and Immunization

Small molecules like this compound are termed haptens and require conjugation to a larger carrier protein to become immunogenic. The carrier protein provides the necessary epitopes to stimulate T-helper cells, which in turn help B-cells to produce antibodies against the hapten. The resulting antibodies can then be used to detect the free hapten in various samples.

Hapten_Carrier_Principle cluster_0 Immunogen Preparation cluster_1 Immunization and Antibody Production Hapten (this compound) Hapten (this compound) Immunogen (Hapten-Carrier Conjugate) Immunogen (Hapten-Carrier Conjugate) Hapten (this compound)->Immunogen (Hapten-Carrier Conjugate) Conjugation Carrier Protein (e.g., BSA) Carrier Protein (e.g., BSA) Carrier Protein (e.g., BSA)->Immunogen (Hapten-Carrier Conjugate) Animal (e.g., Rabbit) Animal (e.g., Rabbit) Immunogen (Hapten-Carrier Conjugate)->Animal (e.g., Rabbit) Immunization B-cell Activation B-cell Activation Animal (e.g., Rabbit)->B-cell Activation Antibody Production Antibody Production B-cell Activation->Antibody Production Anti-TETS-4-Methylaniline Antibodies Anti-TETS-4-Methylaniline Antibodies Antibody Production->Anti-TETS-4-Methylaniline Antibodies

Fig. 1: Principle of hapten-carrier conjugation for antibody production.

Experimental Protocols

Protocol 1: Synthesis of this compound Hapten

This protocol is based on the synthesis of TETS analogues as described in the literature.[1] this compound is synthesized as a precursor for conjugation to carrier proteins.

Materials:

  • Starting materials for TETS analogue synthesis (as per Barnych et al., 2017)

  • Appropriate solvents (e.g., dioxane)

  • Reagents for chemical reactions (e.g., catechol sulfate, formaldehyde)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., chromatography columns)

Procedure: The synthesis of this compound (referred to as compound 2k in the referenced literature) is a multi-step process. For the detailed synthetic route and characterization, researchers are directed to the publication "Development of Tetramethylenedisulfotetramine (TETS) Hapten Library: Synthesis, Electrophysiological Studies, and Immune Response in Rabbits".[1][2] The general approach involves the creation of a TETS analogue with a functional group suitable for protein conjugation.[1]

Protocol 2: Conjugation of this compound to a Carrier Protein (BSA)

This protocol describes the conjugation of the hapten to Bovine Serum Albumin (BSA) using the glutaraldehyde method.[3]

Materials:

  • This compound hapten

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mg of BSA in 2 ml of PBS in a glass vial.

  • Dissolve 2 mg of this compound hapten in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it dropwise to the BSA solution while stirring.

  • Slowly add 100 µl of a 2.5% glutaraldehyde solution to the mixture.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the buffer.

  • Store the resulting this compound-BSA conjugate at -20°C.

Conjugation_Workflow A Dissolve BSA in PBS C Mix Hapten and BSA Solutions A->C B Dissolve Hapten in Solvent B->C D Add Glutaraldehyde C->D E React for 4 hours at RT D->E F Dialyze against PBS E->F G Store Conjugate at -20°C F->G

Fig. 2: Workflow for this compound-BSA conjugation.
Protocol 3: Animal Immunization

This is a general protocol for polyclonal antibody production in rabbits.

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Syringes and needles

  • New Zealand white rabbits

Procedure:

  • Pre-immunization Bleed: Collect a pre-immune serum sample from each rabbit.

  • Primary Immunization: Emulsify the immunogen with an equal volume of FCA. Inject each rabbit subcutaneously at multiple sites with a total of 1 mg of the immunogen.

  • Booster Injections: Emulsify the immunogen with an equal volume of FIA. Administer booster injections of 0.5 mg of the immunogen every 3-4 weeks.

  • Test Bleeds: Collect small blood samples 10-14 days after each booster injection to monitor the antibody titer.

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed and separate the serum.

Protocol 4: Competitive Indirect ELISA for TETS Detection

This protocol is for the detection of TETS in a sample using the produced antibodies.

Materials:

  • This compound-OVA conjugate (coating antigen)

  • Rabbit anti-TETS-4-Methylaniline serum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µl/well of this compound-OVA conjugate (1 µg/ml in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µl/well of blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µl of standard TETS solutions or samples to the wells, followed by 50 µl of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µl/well of the HRP-conjugated secondary antibody (at an optimal dilution). Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µl/well of TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µl/well of stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Competitive_ELISA_Pathway cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat with Hapten-OVA B Wash A->B C Block B->C D Wash C->D E Add Sample/Standard (Free TETS) D->E G Incubate E->G F Add Primary Antibody F->G H Wash G->H I Add Secondary Antibody-HRP H->I J Incubate I->J K Wash J->K L Add TMB Substrate K->L M Incubate L->M N Add Stop Solution M->N O Read Absorbance at 450 nm N->O

Fig. 3: Competitive indirect ELISA workflow.

Data Presentation

The following tables summarize the expected quantitative data from the antibody production and characterization process.

Table 1: Antibody Titer Determination by Indirect ELISA

Serum DilutionPre-immune Serum (OD 450nm)Immune Serum (OD 450nm)
1:1,0000.1052.580
1:5,0000.0982.150
1:10,0000.1011.850
1:50,0000.0951.230
1:100,0000.0920.850
1:200,0000.0900.450

Antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value twice that of the pre-immune serum.

Table 2: Competitive ELISA Data for TETS Detection

TETS Concentration (ng/mL)Mean OD 450nm% Inhibition
01.9500
0.11.75510
11.36530
100.87855
500.48875
1000.29385
5000.15692

The IC50 value, the concentration of TETS that causes 50% inhibition of antibody binding, can be calculated from this data.

Table 3: Cross-Reactivity of Anti-TETS-4-Methylaniline Antibodies

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
TETS15100
TETS Analogue A3005
TETS Analogue B>1000<1.5
Unrelated Compound X>10000<0.15

Cross-reactivity (%) = (IC50 of TETS / IC50 of test compound) x 100

Conclusion

The use of this compound as a hapten is an effective strategy for the production of antibodies specific for TETS. The protocols provided herein offer a framework for researchers to develop their own immunoassays for the detection of this important analyte. The success of antibody production is dependent on the successful synthesis and conjugation of the hapten, as well as a robust immunization and screening program.

References

Application Note: Quantitative Determination of TETS-4-Methylaniline using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of TETS-4-Methylaniline. Tetramethylenedisulfotetramine (TETS) is a potent neurotoxin, and its derivatives are of significant interest in toxicological and pharmaceutical research. The described method provides a robust protocol for the extraction and quantification of this compound from biological matrices, crucial for metabolism, pharmacokinetic, and toxicology studies.

Introduction

This compound is a derivative of the highly toxic compound tetramethylenedisulfotetramine (TETS). As a hapten, it is used to develop immunoassays for TETS detection.[1] Accurate and sensitive quantification of this compound is essential for understanding its biological fate and for the development of effective diagnostic and therapeutic strategies. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.[2][3]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from complex biological matrices such as plasma or serum. This method is effective for separating analytes based on their differential solubility in immiscible liquids.

Protocol:

  • To 100 µL of the sample (e.g., plasma), add 25 µL of an internal standard solution (e.g., d5-Aniline, 100 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

The following tables summarize the optimized parameters for the HPLC and MS/MS systems.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of this compound standard

Illustrative MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
d5-Aniline (IS) [M+H]+Fragment 1Optimized Value

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. The following are examples of how to present calibration curve data and sample quantification results.

Table 3: Calibration Curve for this compound (Illustrative Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.180100.5
5005.95099.8
100011.92099.2
Linear Range 1 - 1000 ng/mL R² = 0.9995

Table 4: Quantification of this compound in Spiked Plasma Samples (Illustrative Data)

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
QC Low32.9598.3
QC Mid300305.1101.7
QC High750742.599.0
Unknown 1-15.8-
Unknown 2-254.3-

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Alkalinize Alkalinize with NaOH Spike->Alkalinize Extract Liquid-Liquid Extraction (MTBE) Alkalinize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate_HPLC Chromatographic Separation (C18 Column) Inject->Separate_HPLC Ionize Electrospray Ionization (ESI+) Separate_HPLC->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Development

The development of a robust analytical method follows a logical progression of optimization steps.

method_development cluster_0 Analyte Characterization cluster_1 Method Optimization cluster_2 Method Validation Analyte This compound Physicochemical Properties Structure & MW MS_Opt Mass Spectrometry Ionization Mode Precursor/Product Ions Collision Energy Analyte->MS_Opt Direct Infusion LC_Opt Liquid Chromatography Column Chemistry Mobile Phase Gradient Profile MS_Opt->LC_Opt Initial Conditions SP_Opt Sample Preparation Extraction Technique Solvent Selection pH Adjustment LC_Opt->SP_Opt Matrix Effects Validation Validation Parameters Linearity Accuracy Precision LOD/LOQ Stability SP_Opt->Validation Final Method

Caption: Logical steps in HPLC-MS/MS method development.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the illustrative data presentation, offers a comprehensive guide for researchers in toxicology and drug development. The high selectivity of tandem mass spectrometry minimizes interferences, ensuring accurate and precise results. This method is suitable for a range of applications, including pharmacokinetic studies, toxicological screening, and the evaluation of potential therapeutic interventions.

References

Application Notes and Protocols for Studying GABA Receptor Antagonists Using TETS and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of utilizing tetramethylenedisulfotetramine (TETS), a potent GABA receptor antagonist, and its derivative, TETS-4-methylaniline, in the study of GABAergic neurotransmission.

Introduction to GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.[2][4] GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory responses.[2][4]

Antagonists of GABA receptors are invaluable tools for elucidating the physiological and pathological roles of the GABAergic system. They are instrumental in studying conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and neurotoxicity.

A Note on this compound: While the primary focus of these notes is on the direct study of GABA receptor antagonism, it is important to clarify the role of this compound. This compound is described as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein.[5] Therefore, this compound is not a direct GABA receptor antagonist itself but is a crucial reagent for developing immunoassays to detect and quantify TETS, a potent and dangerous neurotoxicant.[5][6] These application notes will cover the use of TETS as a model GABA-A receptor antagonist and the application of this compound in developing detection methods.

GABA Receptor Signaling Pathway

The GABAergic signaling pathway begins with the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD).[3][4] GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization.[3][4] In the synapse, GABA can bind to postsynaptic GABA-A or GABA-B receptors, leading to inhibitory downstream effects.[3] The signal is terminated by the reuptake of GABA into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[1][4]

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Synapse Vesicle->Synapse GAT_pre GAT Synapse->GAT_pre Reuptake GABA_A GABA-A Receptor (Ionotropic) Synapse->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synapse->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel GPCR_signal G-protein Signaling GABA_B->GPCR_signal Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_signal->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Application Note: TETS as a Potent GABA-A Receptor Antagonist

Mechanism of Action: Tetramethylenedisulfotetramine (TETS) is a highly potent, non-competitive antagonist of the GABA-A receptor.[7][8][9] It acts by binding to a site within the chloride ion channel pore of the receptor, physically blocking the flow of chloride ions and thereby preventing the hyperpolarizing, inhibitory effect of GABA.[10][11] This blockade of inhibition leads to hyperexcitability of the central nervous system, manifesting as severe convulsions and seizures.[6][9]

Research Applications:

  • Studying Epilepsy: TETS can be used as a chemical convulsant in animal models to study the mechanisms of seizure generation and to screen for potential anti-epileptic drugs.

  • Neurotoxicity Studies: The potent neurotoxicity of TETS makes it a relevant compound for studying the cellular and molecular mechanisms of excitotoxicity.[6]

  • GABA-A Receptor Subtype Selectivity: Research has shown that TETS exhibits some selectivity for different GABA-A receptor subtypes, making it a useful tool for probing the function of specific receptor compositions.[7][8][11]

Quantitative Data: TETS Activity on GABA-A Receptor Subtypes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TETS on various human GABA-A receptor subtypes, as determined by whole-cell patch-clamp electrophysiology.

GABA-A Receptor SubtypeIC50 (nM)95% Confidence Interval (nM)Reference
α2β3γ2480320–640[7][8]
α6β3γ2400290–510[7][8]

Data indicates that TETS shows the highest potency for GABA-A receptors containing α2 or α6 subunits in combination with a β3 subunit.[7][8]

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using [3H]muscimol, a potent GABA-A agonist.

Materials:

  • Rat brain membranes (prepared from cortex or whole brain)

  • [3H]muscimol (radioligand)

  • Unlabeled GABA or bicuculline (for determining non-specific binding)

  • Test compound (e.g., TETS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet contains the membrane fraction.

  • Assay Setup: In duplicate or triplicate, set up assay tubes containing:

    • Total Binding: Brain membranes, [3H]muscimol (e.g., 2 nM final concentration), and assay buffer.

    • Non-specific Binding: Brain membranes, [3H]muscimol, and a high concentration of unlabeled GABA or bicuculline (e.g., 100 µM).

    • Competitive Binding: Brain membranes, [3H]muscimol, and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at 4°C for 30-60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Binding_Assay_Workflow Start Start TissuePrep Prepare Brain Membranes Start->TissuePrep AssaySetup Set up Assay Tubes (Total, Non-specific, Competition) TissuePrep->AssaySetup Incubation Incubate at 4°C AssaySetup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantify Liquid Scintillation Counting Filtration->Quantify Analysis Calculate Specific Binding and Determine IC50 Quantify->Analysis End End Analysis->End

Caption: Workflow for a GABA-A receptor radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of GABA-activated currents in a cell line expressing specific GABA-A receptor subtypes and the effect of an antagonist.

Materials:

  • HEK293 cells or Xenopus oocytes transfected with cDNAs for specific GABA-A receptor subunits (e.g., α2, β3, γ2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • GABA stock solution

  • Test compound (e.g., TETS) stock solution

  • Perfusion system for rapid solution exchange

Procedure:

  • Cell Culture and Transfection: Culture and transfect cells with the desired GABA-A receptor subunit combination.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Patching: Under a microscope, approach a transfected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Using the perfusion system, apply a known concentration of GABA (e.g., the EC50 concentration) to the cell and record the inward chloride current.

  • Antagonist Application: Co-apply GABA with varying concentrations of the test compound (TETS) and record the resulting currents. Allow for a washout period between applications.

  • Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

Application Note: this compound for Immunoassay Development

Hapten-Carrier Conjugation: this compound serves as a hapten, a molecule that is too small to be immunogenic on its own.[5] To generate an immune response and produce antibodies against TETS, the this compound hapten must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[5] This conjugation creates an immunogen that can be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies specific for the TETS molecule.

Applications in TETS Detection:

  • ELISA (Enzyme-Linked Immunosorbent Assay): The developed antibodies can be used to create a sensitive and specific ELISA for the detection and quantification of TETS in various samples, including biological fluids (blood, urine) and environmental samples. This is critical for clinical diagnosis of TETS poisoning and for environmental monitoring.

  • Lateral Flow Immunoassays: These antibodies can also be incorporated into rapid lateral flow devices for on-site, qualitative detection of TETS, which is important for first responders in potential poisoning incidents.

Immunoassay_Development_Logic TETS TETS (Target Analyte) Hapten This compound (Hapten) Detection Detection of TETS in Samples TETS->Detection Target of Conjugation Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Immunogen (TETS-Hapten-Carrier) Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Antibodies Production of Anti-TETS Antibodies Immunization->Antibodies Immunoassay Development of Immunoassay (e.g., ELISA) Antibodies->Immunoassay Immunoassay->Detection

Caption: Logical relationship for immunoassay development.

References

Application Notes: Immunohistochemical Detection of 4-Methylaniline in Formalin-Fixed Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylaniline, also known as para-toluidine, is an aromatic amine used in the synthesis of dyes and other industrial chemicals[1][2]. Exposure to such small molecules can lead to their presence within tissues. Immunohistochemistry (IHC) provides a powerful method to visualize the distribution of specific molecules in situ. However, detecting small-molecule haptens like 4-Methylaniline presents a unique challenge, as they are not immunogenic on their own. To elicit an immune response for antibody production, these haptens must be conjugated to a larger carrier protein. The resulting polyclonal or monoclonal antibodies can then be used to detect the hapten in tissue samples.

This protocol describes a representative method for the detection of 4-Methylaniline in formalin-fixed paraffin-embedded (FFPE) tissue sections. The procedure is based on standard IHC principles for hapten detection, which typically involves indirect detection using an enzyme-conjugated secondary antibody that generates a colored precipitate at the site of the antigen[3][4][5].

Note on "TETS-4-Methylaniline antibodies": The term "TETS" typically refers to Tetramethylenedisulfotetramine, a highly toxic neurotoxin and rodenticide[6][7][8][9][10]. There is no standard biological or chemical conjugate of TETS and 4-Methylaniline for antibody production found in the public domain. Therefore, this protocol is provided for a specific anti-4-Methylaniline antibody, which is presumed to be a custom reagent developed for research purposes. Researchers must validate and optimize this protocol for their specific antibody and tissue types.

Principle of Detection

The detection of a small molecule hapten like 4-Methylaniline relies on its immobilization within the tissue matrix during the fixation process, typically through cross-linking to adjacent proteins by formaldehyde. A highly specific primary antibody binds to the immobilized 4-Methylaniline. This binding event is then visualized using a secondary antibody that is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate results in the deposition of a colored precipitate exclusively at the location of the target hapten, allowing for microscopic visualization.

Detailed Immunohistochemistry Protocol

This protocol is a guideline and may require optimization for specific primary antibodies, tissue types, and experimental contexts.

Required Materials and Reagents

Tissues:

  • Formalin-Fixed Paraffin-Embedded (FFPE) tissue blocks.

  • Positive control slides (tissue known to contain 4-Methylaniline).

  • Negative control slides (tissue known to be free of 4-Methylaniline).

Reagents:

  • Primary Antibody: Anti-4-Methylaniline Antibody (custom; host species, e.g., Rabbit or Mouse).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.

  • Deparaffinization: Xylene, Ethanol (100%, 95%, 80%).

  • Antigen Retrieval: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0).

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST).

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBST.

  • Detection System: Diaminobenzidine (DAB) chromogen kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium: Permanent mounting medium.

  • Deionized Water (dH₂O).

Equipment:

  • Microtome, microscope slides (positively charged).

  • Slide staining jars, slide warming tray.

  • Humidified staining chamber.

  • Water bath or pressure cooker for antigen retrieval.

  • Light microscope.

Experimental Protocol: Step-by-Step

Step 1: Deparaffinization and Rehydration [5][11]

  • Cut FFPE tissue sections at 4-5 µm and mount on positively charged slides.

  • Bake slides on a slide warmer at 60°C for 30-60 minutes.

  • Immerse slides in two changes of Xylene for 5 minutes each.

  • Rehydrate through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 80% Ethanol: 1 change, 3 minutes.

  • Rinse slides in gently running tap water for 2 minutes, followed by a final rinse in dH₂O.

Step 2: Heat-Induced Epitope Retrieval (HIER)

  • Pre-heat the Antigen Retrieval Citrate Buffer (pH 6.0) in a water bath to 95-100°C.

  • Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes. Do not allow the buffer to boil away.

  • Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with dH₂O and then place them in a PBST wash buffer for 5 minutes.

Step 3: Blocking and Antibody Incubation

  • Carefully wipe the slide around the tissue section and create a hydrophobic barrier with a PAP pen.

  • Block endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide (in methanol or PBS) for 10 minutes. Rinse with PBST.

  • Apply Blocking Buffer (5% Normal Goat Serum in PBST) to cover the tissue section. Incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding[3].

  • Drain the blocking buffer (do not rinse).

  • Dilute the primary Anti-4-Methylaniline antibody in PBST (or a recommended antibody diluent) to its optimal concentration. Apply to the sections and incubate overnight at 4°C in a humidified chamber.

Step 4: Detection and Visualization

  • The next day, rinse the slides three times with PBST for 5 minutes each.

  • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature in a humidified chamber.

  • Rinse the slides three times with PBST for 5 minutes each.

  • Prepare the DAB substrate solution just before use. Apply to the tissue sections and incubate for 2-10 minutes, or until a brown precipitate is observed under a microscope.

  • Stop the reaction by immersing the slides in dH₂O.

Step 5: Counterstaining, Dehydration, and Mounting

  • Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei blue.

  • "Blue" the Hematoxylin by rinsing in running tap water for 5 minutes.

  • Dehydrate the sections through a graded series of ethanol (80%, 95%, 100%) for 2 minutes each.

  • Clear the sections in two changes of Xylene for 3 minutes each.

  • Apply a coverslip using a permanent mounting medium.

  • Allow slides to dry before microscopic examination.

Data Presentation & Interpretation

Results should be evaluated based on the intensity and localization of the brown DAB stain. A positive result is indicated by brown staining in specific cellular compartments or regions where 4-Methylaniline is expected to be present. The blue hematoxylin counterstain provides morphological context.

Table 1: Example Reagent Dilutions and Incubation Times

StepReagentConcentration / DilutionIncubation TimeTemperature
Blocking Normal Goat Serum5% in PBST1 hourRoom Temp.
Primary Antibody Anti-4-Methylaniline1:100 - 1:1000 (Requires optimization)Overnight (12-18 hr)4°C
Secondary Antibody HRP-conjugated Goat anti-Rabbit1:500 - 1:2000 (Per manufacturer)1 hourRoom Temp.
Detection DAB SubstratePer manufacturer2-10 minutesRoom Temp.
Counterstain HematoxylinReady-to-use30-60 secondsRoom Temp.

Table 2: Troubleshooting Common IHC Issues

ProblemPossible CauseSuggested Solution
No Staining Primary antibody not effectiveTitrate antibody concentration; confirm positive control tissue.
Antigen retrieval insufficientOptimize retrieval time, temperature, or buffer pH.
Reagents expired or inactiveUse fresh DAB substrate and other reagents.
High Background Insufficient blockingIncrease blocking time to 90 minutes; use 10% serum.
Primary antibody concentration too highFurther dilute the primary antibody.
Inadequate washingIncrease the number and duration of PBST washes.
Non-specific Staining Endogenous peroxidase activityEnsure the H₂O₂ blocking step was performed correctly.
Secondary antibody cross-reactivityUse a secondary antibody raised against the primary host.

Mandatory Visualizations

IHC_Workflow start FFPE Tissue Section deparaffin 1. Deparaffinization & Rehydration start->deparaffin retrieval 2. Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffin->retrieval blocking 3. Blocking (Peroxidase & Serum) retrieval->blocking primary_ab 4. Primary Antibody Incubation (Anti-4-Methylaniline) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 6. Detection (DAB Substrate) secondary_ab->detection counterstain 7. Counterstain (Hematoxylin) detection->counterstain mount 8. Dehydration, Clearing & Mounting counterstain->mount end_node Microscopic Analysis mount->end_node

Caption: Immunohistochemistry (IHC) workflow for hapten detection.

Hapten_Detection_Principle Principle of Indirect Hapten Detection cluster_tissue Tissue Section Hapten 4-Methylaniline (Hapten) PrimaryAb Primary Antibody (e.g., Rabbit Anti-4-Methylaniline) Hapten->PrimaryAb Specific Binding Protein Tissue Protein Protein->Hapten  Fixation  Cross-link SecondaryAb Secondary Antibody (HRP-Goat anti-Rabbit) PrimaryAb->SecondaryAb Binds to Primary Ab Substrate DAB Substrate (Colorless) SecondaryAb->Substrate HRP Enzyme Product Insoluble Brown Precipitate Substrate->Product Catalyzes Reaction

Caption: Principle of indirect immunohistochemical detection of a hapten.

References

Application Notes and Protocols for In Vivo Studies with TETS-4-Methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo studies to characterize the pharmacological and toxicological profile of TETS-4-Methylaniline. The protocols outlined below are designed to assess its acute toxicity, neurobehavioral effects, immunogenic potential, and basic pharmacokinetic properties.

Introduction

This compound is a hapten related to tetramethylenedisulfotetramine (TETS), a potent neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor.[1] Given its structural similarity to TETS and its nature as a hapten, in vivo studies are crucial to determine its potential neurotoxicity and immunogenicity.[1] The following protocols provide a strategic approach to systematically evaluate the biological effects of this compound in animal models.

Preclinical In Vivo Study Design

A robust in vivo study design is essential for obtaining reliable and reproducible data.[2][3][4] Key considerations include the selection of an appropriate animal model, determination of sample size, randomization of animals, and blinding of investigators.[2][4] For neurotoxicity and general toxicity studies, rodent models such as mice or rats are commonly used.

Experimental Workflow

The overall workflow for the in vivo assessment of this compound is depicted below.

G cluster_0 Phase 1: Acute Toxicity & Dose Ranging cluster_1 Phase 2: Neurobehavioral Assessment cluster_2 Phase 3: Immunogenicity Studies cluster_3 Phase 4: Pharmacokinetic (PK) Profiling a LD50 Determination b Maximum Tolerated Dose (MTD) a->b c Functional Observational Battery (FOB) b->c Inform Dosing e Conjugation to Carrier Protein b->e g Single Dose Administration b->g d Motor Activity Assessment c->d f Immunization & Antibody Titer Measurement e->f h Blood Sampling & Plasma Concentration Analysis g->h

Caption: Overall experimental workflow for in vivo studies of this compound.

Experimental Protocols

Acute Systemic Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • Male and female Swiss Webster mice (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Syringes and needles for administration

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the selected vehicle.

  • Animal Grouping: Randomly assign animals to dose groups, including a vehicle control group (n=5 per sex per group).

  • Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe animals for clinical signs of toxicity and mortality at 1, 4, 24, and 48 hours post-dosing, and then daily for 14 days.

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Data Presentation:

Dose Group (mg/kg)Number of Animals (Male)Number of Mortalities (Male)Number of Animals (Female)Number of Mortalities (Female)
Vehicle Control5050
Dose 15150
Dose 25253
Dose 35455
Dose 45555
Neurobehavioral Assessment: Functional Observational Battery (FOB)

Objective: To screen for potential neurotoxic effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Apparatus for assessing sensory and motor function (e.g., open field arena, grip strength meter)

Protocol:

  • Dose Selection: Select at least three doses based on the results of the acute toxicity study (e.g., MTD, 1/2 MTD, 1/4 MTD).

  • Animal Grouping: Randomly assign animals to dose groups, including a vehicle control group (n=10 per sex per group).

  • Administration: Administer this compound or vehicle daily for a specified period (e.g., 14 or 28 days).

  • FOB Testing: Conduct FOB assessments at baseline and at specified time points during the study. The FOB should include:

    • Home cage observations: Posture, grooming, activity level.

    • Open field observations: Mobility, rearing, stereotypies, gait.

    • Sensory-motor responses: Approach response, touch response, tail pinch response, righting reflex.

    • Neuromuscular function: Grip strength.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare dose groups to the control group.

Data Presentation:

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Open Field
Rearing FrequencyMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Ambulation (cm)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Neuromuscular
Forelimb Grip Strength (g)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Hindlimb Grip Strength (g)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Immunogenicity Assessment

Objective: To evaluate the potential of this compound to elicit an immune response.

Materials:

  • This compound

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Male and female BALB/c mice (6-8 weeks old)

  • ELISA plates and reagents

Protocol:

  • Hapten-Carrier Conjugation: Conjugate this compound to the carrier protein (KLH) using a suitable cross-linking agent.[1]

  • Immunization: Emulsify the conjugate in adjuvant and immunize mice via subcutaneous or intraperitoneal injection. Administer booster immunizations at 2-week intervals.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and after each immunization.

  • Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the serum titers of anti-TETS-4-Methylaniline antibodies (IgG and IgM).

  • Data Analysis: Compare antibody titers between immunized and control groups.

Data Presentation:

GroupPre-immune TiterPost-1st Boost TiterPost-2nd Boost Titer
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound-KLHMean ± SEMMean ± SEMMean ± SEM

Putative Signaling Pathway

TETS is known to be a non-competitive antagonist of the GABA-A receptor, leading to hyperexcitability of the central nervous system. It is hypothesized that this compound may exert its neurotoxic effects through a similar mechanism.

G TETS_4_MA This compound GABA_A_R GABA-A Receptor TETS_4_MA->GABA_A_R Antagonizes Cl_channel Chloride Ion Channel GABA_A_R->Cl_channel Gates Neuronal_Inhibition Decreased Neuronal Inhibition Cl_channel->Neuronal_Inhibition Reduces Influx Hyperexcitability Neuronal Hyperexcitability Neuronal_Inhibition->Hyperexcitability Leads to Seizures Seizures Hyperexcitability->Seizures Results in

References

Troubleshooting & Optimization

Technical Support Center: TETS-4-Methylaniline Immunization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low antibody titers after immunization with TETS-4-Methylaniline.

Troubleshooting Guide: Low Antibody Titer

Low antibody titers against the hapten this compound can arise from various factors throughout the immunization and antibody detection process. This guide provides a systematic approach to troubleshooting this common issue.

Problem: Low or No Detectable Antibody Titer in ELISA
Possible Cause Troubleshooting Steps
Ineffective Immunogen 1. Verify Hapten-Carrier Conjugation: - Confirm successful conjugation of this compound to the carrier protein (e.g., KLH, BSA) using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy. - Determine the hapten density (molar ratio of hapten to carrier). An optimal density is crucial; both too low and too high densities can lead to a poor immune response.[1][2][3] 2. Evaluate Carrier Protein Choice: - Keyhole Limpet Hemocyanin (KLH) is generally more immunogenic than Bovine Serum Albumin (BSA) and is often a better choice for initial immunizations. 3. Assess Immunization Protocol: - Adjuvant: Ensure the use of an appropriate adjuvant, such as Freund's Complete Adjuvant (FCA) for the primary immunization and Freund's Incomplete Adjuvant (FIA) for subsequent boosts. Adjuvants are critical for enhancing the immune response to haptens.[4][5][6] - Immunization Schedule: Review the immunization and bleed schedule. Sufficient time is required for the immune response to develop and mature. A typical schedule involves a primary immunization followed by boosts at 2-4 week intervals.
Suboptimal ELISA Protocol 1. Coating Conditions: - Coating Antigen: Use a this compound conjugate with a different carrier protein for coating the ELISA plate than was used for immunization to avoid detecting anti-carrier antibodies. For example, if the immunogen was this compound-KLH, use this compound-BSA for coating. - Coating Concentration: Optimize the coating concentration of the hapten-carrier conjugate. Typically, concentrations range from 1-10 µg/mL. 2. Blocking Step: - Use an effective blocking buffer to prevent non-specific binding. Common blockers include 1-5% BSA or non-fat dry milk in PBS or TBS.[7][8][9][10] If BSA was used as the carrier protein for the immunogen, avoid using BSA as a blocking agent to prevent cross-reactivity.[7][11] 3. Antibody Dilutions: - Titer the primary antibody (serum) across a wide range of dilutions to find the optimal concentration. - Optimize the concentration of the enzyme-conjugated secondary antibody. 4. Secondary Antibody Selection: - Ensure the secondary antibody is specific for the immunoglobulin isotype of the immunized animal (e.g., anti-mouse IgG, anti-rabbit IgG).[12][13][14][15][16] 5. Substrate and Detection: - Confirm the substrate is appropriate for the enzyme conjugated to the secondary antibody and has not expired.
Host Animal Factors 1. Animal Strain and Individual Variation: - Immune responses can vary significantly between different strains and even individuals of the same strain. Consider using a different strain of animal if consistently poor responses are observed. 2. Animal Health: - Ensure the animals are healthy and not immunocompromised.

Quantitative Data Summary

The following tables summarize key quantitative parameters that can influence the success of a this compound immunization strategy.

Table 1: Effect of Hapten Density on Antibody Titer

Hapten Density (Hapten:Carrier Molar Ratio)Expected Antibody Titer ResponseReference
Low (e.g., 5:1)May result in lower antibody titers.[17]
Medium (e.g., 10-20:1)Often optimal for generating a high-titer response.[1]
High (e.g., >25:1)Can sometimes lead to immune tolerance and a weaker antibody response. However, for some haptens, higher densities can be effective.[2][3][17][2][3]

Table 2: Common Adjuvants for Hapten Immunization

AdjuvantRecommended UseMechanism of Action
Freund's Complete Adjuvant (FCA) Primary immunization only.Induces a strong inflammatory response, attracting immune cells to the injection site and promoting a robust and long-lasting immune response.[6]
Freund's Incomplete Adjuvant (FIA) Booster immunizations.Forms a depot at the injection site for the slow release of the antigen, without the potent inflammatory components of FCA.[6]
Alum (Aluminum Hydroxide/Phosphate) Alternative to Freund's adjuvants.Forms a depot and stimulates the innate immune system.

Experimental Protocols

Protocol 1: Preparation of this compound-KLH Immunogen

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) using a diazotization reaction.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Borate buffer (0.1 M, pH 9.0)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Diazotization of this compound:

    • Dissolve this compound in 1N HCl.

    • Cool the solution to 0-4°C in an ice bath.

    • Slowly add a pre-chilled solution of sodium nitrite in water while maintaining the temperature at 0-4°C.

    • Stir the reaction on ice for 30 minutes.

  • Conjugation to KLH:

    • Dissolve KLH in PBS.

    • Slowly add the diazotized this compound solution to the KLH solution while stirring at 4°C.

    • Adjust the pH of the reaction mixture to 9.0 with the borate buffer.

    • Continue to stir the reaction overnight at 4°C.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten.

    • Determine the protein concentration and hapten density.

    • Store the conjugate at -20°C.

Protocol 2: Indirect ELISA for Antibody Titer Determination

This protocol outlines a standard indirect ELISA procedure for determining the titer of anti-TETS-4-Methylaniline antibodies in serum.

Materials:

  • This compound-BSA conjugate (for coating)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum samples from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 5 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting from 1:100).

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Frequently Asked Questions (FAQs)

Q1: What is a hapten and why does this compound require a carrier protein to generate an antibody response?

A1: A hapten is a small molecule that can be recognized by an antibody but cannot elicit an immune response on its own.[4][5][18] this compound is a hapten. To generate an immune response and produce antibodies, it must be chemically conjugated to a larger, immunogenic molecule, known as a carrier protein (e.g., KLH or BSA).[19] The carrier protein provides the necessary epitopes to activate T-helper cells, which in turn help B-cells produce antibodies against the hapten.

Q2: What is a typical antibody titer I should expect for a successful immunization with a hapten like this compound?

A2: A "good" antibody titer can vary depending on the hapten, the animal species, and the assay conditions. However, for a successful immunization, you would generally expect to see a significant increase in the antibody titer in the immunized animal's serum compared to the pre-immune serum. A titer of 1:1,000 or higher is often considered a positive result, but the final application of the antibody will determine the required titer.

Q3: I am seeing a high background in my ELISA. What could be the cause?

A3: High background in an ELISA can be due to several factors:

  • Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of the primary or secondary antibodies to the plate. Try increasing the blocking time or using a different blocking agent.[7][8][9][10]

  • Antibody concentration too high: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding. Try further diluting your antibodies.

  • Inadequate washing: Insufficient washing between steps can leave behind unbound antibodies, contributing to the background. Ensure thorough washing.

  • Cross-reactivity: The secondary antibody may be cross-reacting with components in the blocking buffer or the coating antigen.

Q4: Can I use the same hapten-carrier conjugate for both immunization and ELISA coating?

A4: It is not recommended. If you use the same conjugate (e.g., this compound-KLH) for both immunization and coating, you will detect antibodies against both the hapten (this compound) and the carrier protein (KLH). To specifically measure the anti-hapten antibody response, you should use a different carrier protein for the ELISA coating antigen (e.g., this compound-BSA).

Visualized Workflows and Pathways

Hapten_Immunization_Workflow cluster_Preparation Immunogen Preparation cluster_Immunization Immunization cluster_Analysis Antibody Titer Analysis Conjugation Hapten-Carrier Conjugation (this compound + KLH) Purification Purification (Dialysis) Conjugation->Purification Immunize Primary Immunization (with Adjuvant) Purification->Immunize Boost Booster Immunizations Immunize->Boost Bleed Serum Collection Boost->Bleed ELISA Indirect ELISA Bleed->ELISA Data Data Analysis ELISA->Data

Caption: Workflow for generating and titering anti-TETS-4-Methylaniline antibodies.

Immune_Response_to_Hapten_Carrier_Conjugate cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell Activation cluster_T_Cell T-Cell Help APC APC MHCII MHC-II APC->MHCII Presents Carrier Peptide BCR B-Cell Receptor (binds Hapten) B_Cell B-Cell BCR->B_Cell Internalization Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Hapten Antibodies Plasma_Cell->Antibodies Secretion T_Helper T-Helper Cell T_Helper->B_Cell Provides Help TCR T-Cell Receptor T_Helper->TCR TCR->MHCII Recognizes Carrier Peptide Immunogen Hapten-Carrier Conjugate Immunogen->APC Uptake Immunogen->BCR

Caption: Simplified signaling pathway of the immune response to a hapten-carrier conjugate.

References

Preventing non-specific binding in TETS-4-Methylaniline assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in TETS-4-Methylaniline assays.

Troubleshooting Guide: Non-Specific Binding Issues

High background or non-specific binding can obscure true signals, leading to inaccurate results in your this compound assay.[1] This guide provides a systematic approach to identifying and resolving these common issues.

Problem: High Background Signal Across the Entire Plate

High background often manifests as excessive color development or high optical density (OD) readings in all wells, including negative controls.[2][3]

Possible Cause Recommended Solution
Insufficient Blocking The blocking buffer's role is to bind to all potential sites of non-specific interaction on the plate.[4] Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk) or extend the blocking incubation time.[3][5] Consider switching to a different type of blocking buffer.
Ineffective Washing Inadequate washing can leave behind unbound antibodies or other reagents, contributing to high background.[5][6] Increase the number of wash cycles and ensure each well is completely filled and emptied during each wash. Adding a short soak step with the wash buffer can also be beneficial.[3]
Antibody Concentration Too High Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.[5] Optimize antibody concentrations by performing a titration experiment to find the optimal dilution that provides a good signal-to-noise ratio.
Contamination of Reagents Microbial or cross-contamination of buffers or reagents can cause high background.[2][6] Ensure all reagents are prepared fresh and handled in a clean environment. Use sterile, disposable pipette tips for each reagent.[6]
Substrate Solution Deterioration The substrate solution should be colorless before being added to the wells.[2] If it has developed color, it has likely deteriorated and should be replaced.
Incorrect Incubation Temperature Running the assay at temperatures that are too high can increase non-specific binding.[2] Maintain a consistent room temperature between 18–25°C and avoid placing the plate near heat sources or in direct sunlight.[2]

Problem: Non-Specific Binding in Negative Control Wells

This issue points to specific interactions that are not related to the this compound analyte.

Possible Cause Recommended Solution
Cross-Reactivity of Antibodies The primary or secondary antibody may be cross-reacting with other molecules in the sample or on the plate surface.[3] Run a control experiment without the primary antibody to see if the secondary antibody is the source of the non-specific signal. Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.
Matrix Effects Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.[7] Diluting the sample may help reduce these effects. The use of specialized assay diluents can also help mitigate matrix effects.[7]
Fc Receptor Binding If your sample contains cells with Fc receptors, the antibodies may bind non-specifically. The use of normal serum from the same species as the secondary antibody in the blocking buffer can help prevent this.[8]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a this compound assay?

A1: Non-specific binding refers to the attachment of the assay's antibodies to surfaces or molecules other than the intended this compound-carrier conjugate. This can occur on the surface of the microplate wells or with other proteins present in the sample, leading to false-positive signals and high background noise.[7][9]

Q2: How do I choose the right blocking buffer for my this compound assay?

A2: The choice of blocking buffer is critical for minimizing non-specific binding.[4] The ideal blocking agent should not interfere with the specific antibody-antigen interaction.[4] Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as protein-free commercial solutions.[10] It is often necessary to empirically test a few different blocking buffers to determine the most effective one for your specific assay conditions.

Comparison of Common Blocking Agents

Blocking Agent Pros Cons Best For
Bovine Serum Albumin (BSA) A single, purified protein that provides consistent blocking.[10]Can have lot-to-lot variability. Not recommended for assays with phosphoprotein detection as it contains phosphoproteins.General immunoassays.
Non-Fat Dry Milk Inexpensive and effective for many applications.Contains a complex mixture of proteins, which can sometimes cross-react with assay components. Also contains phosphoproteins.Western blotting and some ELISAs.
Normal Serum Effective at blocking non-specific binding, especially Fc receptor-mediated binding.[8]Can contain antibodies that may cross-react with your assay components. Must be from a non-immunized animal of a different species than the primary antibody.Immunohistochemistry and assays with complex sample matrices.
Commercial Protein-Free Blockers Provide very low background and high signal-to-noise ratios.[10]Can be more expensive than traditional protein-based blockers.Highly sensitive assays where minimizing background is critical.
Fish Gelatin Less likely to cross-react with mammalian antibodies compared to BSA or milk.[1]Can be less effective at blocking than other agents.Assays where cross-reactivity with mammalian proteins is a concern.

Q3: Can the type of microplate I use affect non-specific binding?

A3: Yes, the surface chemistry of the microplate can influence the degree of non-specific binding. Plates are available with different binding properties (e.g., high, medium, or low binding). For a this compound assay, which likely involves coating a hapten-carrier conjugate, a high-binding plate is typically used. However, if you are experiencing high background, you might consider testing plates with different surface treatments.

Q4: What are the key steps in an experimental protocol to minimize non-specific binding?

A4: A robust protocol with meticulous execution is key. Here is a generalized workflow highlighting critical steps for minimizing non-specific binding.

Experimental Workflow for Minimizing Non-Specific Binding

ExperimentalWorkflow start Start coating 1. Coat Plate with This compound Conjugate start->coating wash1 2. Wash Plate coating->wash1 Critical for removing excess, loosely bound conjugate blocking 3. Block Unbound Sites wash1->blocking wash2 4. Wash Plate blocking->wash2 Essential for preventing non-specific antibody binding sample 5. Add Sample and Primary Antibody wash2->sample wash3 6. Wash Plate sample->wash3 Crucial for removing unbound primary antibody secondary 7. Add Secondary Antibody wash3->secondary wash4 8. Wash Plate secondary->wash4 Removes unbound secondary antibody, a major source of background substrate 9. Add Substrate wash4->substrate read 10. Read Plate substrate->read end End read->end

Caption: A generalized experimental workflow for a this compound immunoassay, highlighting the critical washing and blocking steps for minimizing non-specific binding.

Troubleshooting Logic for High Background

TroubleshootingLogic start High Background Signal check_controls Check Negative Controls Are they also high? start->check_controls systematic_issue Systematic Issue (Reagents, Protocol) check_controls->systematic_issue Yes specific_issue Specific Non-Specific Binding (Cross-reactivity, Matrix Effects) check_controls->specific_issue No optimize_blocking Optimize Blocking (Concentration, Time, Type) systematic_issue->optimize_blocking optimize_washing Optimize Washing (Volume, Number of cycles) systematic_issue->optimize_washing titrate_antibodies Titrate Antibodies systematic_issue->titrate_antibodies check_reagents Check Reagent Quality (Buffers, Substrate) systematic_issue->check_reagents run_controls Run Antibody Controls (e.g., no primary Ab) specific_issue->run_controls sample_dilution Test Sample Dilutions specific_issue->sample_dilution end Problem Resolved optimize_blocking->end optimize_washing->end titrate_antibodies->end check_reagents->end run_controls->end sample_dilution->end

Caption: A logical workflow for troubleshooting high background signals in a this compound assay.

References

Cross-reactivity problems with TETS-4-Methylaniline antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule "TETS-4-Methylaniline" does not correspond to a registered or standard chemical compound in major public databases. This guide will address the common and critical issue of antibody cross-reactivity, using 4-Methylaniline (p-toluidine) as a representative small molecule analyte for illustrative purposes. The principles and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with antibodies against small molecules and other antigens.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity?

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[1][2][3] This occurs when the antibody recognizes a similar epitope (the specific part of an antigen that the antibody binds to) on a non-target molecule.[1][2] Such off-target binding can lead to a variety of problems in immunoassays, including false positives, inaccurate quantification, and misinterpretation of results.[1][4]

Q2: What causes antibody cross-reactivity?

Several factors can contribute to antibody cross-reactivity:

  • Structural Similarity: The primary cause is the presence of identical or highly similar epitopes on different molecules.[1][5] For small molecules like 4-Methylaniline, structurally related compounds (e.g., isomers like o-toluidine and m-toluidine, or other aniline derivatives) are common sources of cross-reactivity.[6]

  • Antibody Type: Polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes on an antigen, have a higher likelihood of cross-reacting compared to monoclonal antibodies that recognize a single epitope.[2]

  • Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or blocking buffer composition, can promote non-specific binding.[1][7]

Q3: What are the consequences of antibody cross-reactivity in research and drug development?

Cross-reactivity can have significant negative impacts:

  • Inaccurate Results: It can lead to falsely elevated or decreased measurements of the target analyte.[4]

  • Safety Concerns in Drug Development: Off-target binding of therapeutic antibodies can cause unintended side effects.[8][9] Thorough tissue cross-reactivity studies are often required for regulatory submissions to identify potential off-target binding.[10][11]

Q4: How can I prevent or minimize cross-reactivity?

Proactive measures can help mitigate cross-reactivity:

  • Careful Antibody Selection: Choose a well-characterized antibody with high specificity for your target. Monoclonal antibodies are often preferred to reduce the risk of cross-reactivity.[2]

  • Thorough Validation: Before use in experiments, validate the antibody's specificity using techniques like Western blotting, ELISA with potential cross-reactants, and immunoprecipitation.[1]

  • Assay Optimization: Optimize assay conditions, including blocking steps, antibody concentrations, and incubation times, to maximize specific binding.[1][7]

  • Use of Controls: Always include appropriate positive and negative controls in your experiments to help identify non-specific signals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during immunoassays that may be related to cross-reactivity of an anti-4-Methylaniline antibody.

Problem 1: High background or non-specific signal in my ELISA/Western Blot.

  • Possible Cause 1: Insufficient Blocking.

    • Solution: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk). You can also try commercial blocking buffers.[7] Extend the blocking time to ensure all non-specific binding sites are saturated.

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[7][12]

  • Possible Cause 3: Secondary antibody cross-reactivity.

    • Solution: Ensure your secondary antibody is specific for the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with other species' immunoglobulins.[2]

Problem 2: My assay is detecting structurally similar molecules to 4-Methylaniline.

  • Possible Cause: The primary antibody has affinity for similar epitopes.

    • Solution 1: Perform a competitive ELISA. This will help quantify the extent of cross-reactivity with related compounds (see Protocol 1).[1]

    • Solution 2: Switch to a more specific antibody. If cross-reactivity is high, consider using a monoclonal antibody with a different epitope specificity.[2]

    • Solution 3: Sample purification. If possible, remove cross-reacting molecules from your sample before performing the immunoassay.

Problem 3: I see multiple bands in my Western Blot when I expect a single band for my target protein conjugated to 4-Methylaniline.

  • Possible Cause 1: Non-specific binding of the primary or secondary antibody.

    • Solution: Refer to the solutions for "High background." Ensure your blocking and washing steps are stringent.[7]

  • Possible Cause 2: The antibody is recognizing other proteins with similar modifications or structures.

    • Solution: Use a blocking peptide (the immunogen used to raise the antibody) to compete for binding with the primary antibody. A specific signal should disappear, while non-specific bands will remain.

Quantitative Data Summary

Table 1: Hypothetical Cross-Reactivity of an Anti-4-Methylaniline Antibody in Competitive ELISA

Competitor MoleculeChemical StructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
4-Methylaniline C₇H₉N 10 ng/mL 100%
3-Methylaniline (m-toluidine)C₇H₉N50 ng/mL20%
2-Methylaniline (o-toluidine)C₇H₉N100 ng/mL10%
AnilineC₆H₇N>1000 ng/mL<1%
4-EthylanilineC₈H₁₁N80 ng/mL12.5%

% Cross-Reactivity = (IC50 of 4-Methylaniline / IC50 of Competitor) x 100

Table 2: Example of Primary Antibody Titration for Optimal Signal-to-Noise Ratio

Primary Antibody DilutionSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio
1:5002.80.93.1
1:10002.50.55.0
1:2000 2.1 0.2 10.5
1:40001.50.115.0
1:80000.80.0810.0

Experimental Protocols

Protocol 1: Competitive ELISA to Determine Antibody Specificity

This protocol is designed to assess the cross-reactivity of an anti-4-Methylaniline antibody with structurally related molecules.

  • Coating: Coat a 96-well microplate with a 4-Methylaniline-protein conjugate (e.g., 4-Methylaniline-BSA) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor molecules (e.g., 3-Methylaniline, Aniline) and the target analyte (4-Methylaniline) in assay buffer.

    • In a separate plate or tubes, pre-incubate a constant, limiting concentration of the anti-4-Methylaniline primary antibody with each dilution of the competitor or target analyte for 1 hour.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at the appropriate wavelength. Plot the absorbance against the log of the competitor concentration to determine the IC50 values. Calculate the percent cross-reactivity as shown in Table 1.

Protocol 2: Western Blot for Specificity Confirmation

This protocol helps to ensure the antibody recognizes the target protein-hapten conjugate specifically.

  • Sample Preparation: Prepare lysates from cells or tissues that have been treated or are known to contain the 4-Methylaniline modified protein. Include a negative control (untreated sample).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-4-Methylaniline primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. A specific antibody should produce a band at the expected molecular weight of the target protein in the positive sample, with no corresponding band in the negative control.

Visualizations

TroubleshootingWorkflow start Problem: Unexpected Results (High Background, Off-Target Signal) check_controls Are positive and negative controls behaving as expected? start->check_controls optimize_blocking Optimize Blocking (Increase concentration/time, change agent) check_controls->optimize_blocking No specificity_test Assess Specificity check_controls->specificity_test Yes titrate_ab Titrate Primary and Secondary Antibodies optimize_blocking->titrate_ab check_secondary Check Secondary Antibody (Use pre-adsorbed, correct species) titrate_ab->check_secondary check_secondary->specificity_test Background still high comp_elisa Perform Competitive ELISA with related molecules specificity_test->comp_elisa Yes, potential cross-reactivity new_ab Select a New Antibody (e.g., Monoclonal) specificity_test->new_ab No, non-specific binding persists comp_elisa->new_ab High cross-reactivity end Problem Resolved comp_elisa->end Acceptable cross-reactivity blocking_peptide Use Blocking Peptide in Western Blot blocking_peptide->new_ab Signal persists blocking_peptide->end Signal is specific Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution Solution Added to Well plate Well coated with 4-Methylaniline-BSA conjugate blocking Blocking Agent secondary_ab Enzyme-Linked Secondary Antibody plate->secondary_ab Binds to primary Ab primary_ab Anti-4-Methylaniline Ab primary_ab->plate Competition for binding competitor Free Competitor Molecule (e.g., 3-Methylaniline) primary_ab->competitor Binds in solution competitor->plate Competition for binding substrate Substrate secondary_ab->substrate Enzyme converts signal Colorimetric Signal substrate->signal AntibodySelection start Need Antibody for 4-Methylaniline is_cross_reactivity_a_concern Are structurally similar molecules present in sample? start->is_cross_reactivity_a_concern choose_monoclonal Prioritize Monoclonal Antibody (High Specificity) is_cross_reactivity_a_concern->choose_monoclonal Yes choose_polyclonal Polyclonal Antibody may be suitable (Potentially higher signal) is_cross_reactivity_a_concern->choose_polyclonal No validate Validate Specificity (ELISA, Western Blot, Dot Blot) choose_monoclonal->validate choose_polyclonal->validate proceed Proceed with Experiment validate->proceed Validation Successful

References

Technical Support Center: Purification of TETS-4-Methylaniline-Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of TETS-4-methylaniline-protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for conjugating this compound to a protein?

A1: this compound, a hapten, is typically conjugated to a carrier protein using one of two primary methods: diazotization or the use of a cross-linking agent like glutaraldehyde.[1]

Q2: How can I remove unreacted this compound and other small molecules after the conjugation reaction?

A2: Dialysis and size exclusion chromatography (SEC) are effective methods for removing small, unwanted compounds from macromolecular samples like protein conjugates.[2][3][4] Dialysis facilitates the removal of these molecules through passive diffusion across a semi-permeable membrane, while SEC separates molecules based on their size.[2][5][6][7]

Q3: How can I determine if the conjugation was successful and assess the purity of my conjugate?

A3: Several techniques can be used to characterize your this compound-protein conjugate:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.[1][8][9][10][11][12] It is also useful for detecting protein cross-linking.[1]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Liquid Chromatography-Electrospray Ionization (LC-ESI) can provide a more precise measurement of the conjugate's molecular weight and can help determine the distribution of hapten-protein species.[1][13][14]

  • UV-Visible Spectroscopy: If the hapten has a distinct absorbance spectrum, you can use spectrophotometry to estimate the conjugation ratio.[15]

Q4: How do I quantify the number of this compound molecules conjugated to each protein molecule (hapten-to-protein ratio)?

A4: The hapten-to-protein ratio can be determined using several methods:

  • Mass Spectrometry: By comparing the molecular weight of the conjugate to the unconjugated protein, the number of attached haptens can be calculated.[13][16][17]

  • Spectrophotometric Methods: If this compound has a unique absorbance peak, you can use Beer's Law to calculate its concentration and, subsequently, the molar ratio.[15]

  • Radiometric Methods: If a radiolabeled version of the hapten is used, the epitope density can be accurately quantified.[17]

Troubleshooting Guides

Purification via Diazotization

The diazotization reaction involves the formation of a diazonium salt from this compound, which then reacts with electron-rich amino acid residues on the protein, such as tyrosine, to form a stable azo linkage.

Problem: Low Conjugation Efficiency

Possible CauseRecommended Solution
Incorrect pH of the reaction buffer. The optimal pH for the azo coupling reaction is typically between 8 and 9. Use a borate buffer within this pH range to ensure efficient conjugation.[18]
Instability of the diazonium salt. Diazonium salts can be unstable. Prepare the diazonium salt in situ and use it immediately for the conjugation reaction. Perform the reaction at a low temperature (e.g., 4°C) to enhance stability.[18]
Insufficient molar ratio of hapten to protein. Increase the molar excess of the activated this compound to drive the reaction towards the formation of the conjugate.
Protein precipitation during the reaction. Ensure the protein is fully dissolved in the reaction buffer before adding the activated hapten. If precipitation occurs, consider adjusting the buffer composition or protein concentration.

Problem: Presence of Unconjugated Protein after Purification

Possible CauseRecommended Solution
Inefficient separation by size exclusion chromatography (SEC). Optimize the SEC protocol. Ensure the column is properly packed and equilibrated. Select a resin with an appropriate fractionation range for your protein and conjugate.[19]
Co-elution of conjugate and unconjugated protein. If the size difference is minimal, consider using other chromatography techniques like ion-exchange or hydrophobic interaction chromatography, depending on the physicochemical properties of your conjugate.
Purification via Glutaraldehyde Cross-linking

Glutaraldehyde is a homobifunctional cross-linker that reacts primarily with the ε-amino groups of lysine residues on the protein surface.

Problem: Protein Aggregation and Precipitation

Possible CauseRecommended Solution
Excessive cross-linking. Optimize the glutaraldehyde concentration and reaction time. Use a lower concentration of glutaraldehyde or a shorter incubation period to minimize intermolecular cross-linking.[20]
Inappropriate buffer conditions. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with glutaraldehyde and should be avoided in the conjugation step.[21] Use phosphate or HEPES buffers.
High protein concentration. A high protein concentration can favor intermolecular cross-linking and aggregation. Try reducing the protein concentration.

Problem: Low Yield of Purified Conjugate

Possible CauseRecommended Solution
Loss of conjugate during purification. If using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your conjugate while allowing small molecules to pass through.[4] For SEC, ensure the sample is properly clarified before loading to prevent column clogging.[22]
Inefficient quenching of the reaction. Unreacted glutaraldehyde can continue to cross-link the protein, leading to aggregation and loss of soluble product. Quench the reaction effectively by adding a sufficient concentration of a primary amine-containing buffer like Tris or glycine.[23]
Instability of the conjugate. Store the purified conjugate in an appropriate buffer and at the recommended temperature (typically -20 to -80°C) to prevent degradation.[21]

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC) Purification
  • Column Preparation: Select a size exclusion chromatography column with a resin that has a fractionation range suitable for separating the protein conjugate from the unconjugated protein and smaller reactants.[19] Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulates.[22]

  • Sample Loading: Carefully load the clarified sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate. Pool the relevant fractions.

General Protocol for Dialysis
  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein conjugate to ensure its retention.

  • Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 200-500 times the sample volume) and stir gently.

  • Buffer Exchange: Change the dialysis buffer several times over a period of several hours to overnight to ensure complete removal of small molecular weight impurities.[2]

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis TETS_4_Methylaniline This compound Conjugation_Reaction Conjugation Reaction (Diazotization or Glutaraldehyde) TETS_4_Methylaniline->Conjugation_Reaction Protein Carrier Protein Protein->Conjugation_Reaction Purification_Step Purification (SEC or Dialysis) Conjugation_Reaction->Purification_Step Characterization Characterization (SDS-PAGE, MS, UV-Vis) Purification_Step->Characterization Purified_Conjugate Purified Conjugate Characterization->Purified_Conjugate

Caption: Experimental workflow for this compound-protein conjugate purification.

troubleshooting_logic Start Start Purification Check_Purity Assess Purity (SDS-PAGE, MS) Start->Check_Purity Pure Pure Conjugate Obtained Check_Purity->Pure Yes Impure Impure Conjugate Check_Purity->Impure No Troubleshoot Troubleshoot Purification (Optimize SEC, Check Dialysis MWCO) Impure->Troubleshoot Troubleshoot->Start

Caption: Logical workflow for troubleshooting the purification process.

References

Technical Support Center: Synthesis of TETS-4-Methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of TETS-4-Methylaniline. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this and related TETS haptens.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound (referred to as hapten 2k in foundational literature) and similar TETS analogues. The synthesis is a multi-step process requiring careful control of reaction conditions.

Q1: My initial cyclization reaction to form the TETS core is showing low yield. What are the common causes?

A1: Low yields in the formation of the TETS bicyclic structure often stem from a few key factors:

  • Inadequate Acid Concentration: The condensation reaction between the diamine precursor and formaldehyde to form the bicyclic intermediate requires an acidic medium. Insufficient acidity can lead to incomplete reaction. Trifluoroacetic acid is often used; ensure it is fresh and used in the correct stoichiometric amount.

  • Reaction Temperature and Time: These reactions are sensitive to temperature. Ensure the reaction is maintained at the specified temperature (e.g., room temperature or reflux) for the recommended duration. Premature work-up can leave a significant amount of unreacted starting material.

  • Purity of Starting Materials: The purity of the substituted 1,2-diamine precursor is critical. Impurities can interfere with the cyclization. Ensure your starting diamine is pure before proceeding.

Q2: I am observing the formation of multiple byproducts during the synthesis. How can I improve the selectivity?

A2: The formation of byproducts, including the parent TETS compound, is a significant challenge.[1]

  • Controlled Co-condensation: The synthesis is designed to avoid the co-condensation of formaldehyde and sulfamide which would produce unsubstituted TETS.[1] This is achieved by synthesizing the hapten de novo rather than by modifying an existing TETS molecule.

  • Purification of Intermediates: It is crucial to purify the intermediates at each step. For instance, the monoprotected tetraamine intermediate should be pure before reacting it with catechol sulfate and formaldehyde.[1]

  • Chromatographic Separation: Complex chromatographic separation may be necessary if byproduct formation is unavoidable.[1] Careful selection of the stationary and mobile phases is key to isolating the desired product.

Q3: The final step to liberate the free amine in my TETS analogue is not working efficiently. What should I consider?

A3: For analogues synthesized with a protecting group (like a Boc group), the deprotection step is critical.

  • Deprotection Reagent: Treatment with a strong acid like trifluoroacetic acid (TFA) is a common method.[1] Ensure the TFA is of high purity and that the reaction goes to completion. Monitoring by TLC or LC-MS is recommended.

  • Work-up Procedure: After deprotection, the work-up must neutralize the strong acid without degrading the product. Careful addition of a base is required.

Q4: I'm having trouble conjugating the this compound (Amine 2k) to my carrier protein. What are the recommended methods and potential pitfalls?

A4: The published literature specifies two primary methods for conjugating the aromatic amine of hapten 2k to a carrier protein like BSA or OVA: diazotization and the glutaraldehyde method.[1]

  • Diazotization:

    • Pitfall: The diazonium salt intermediate is unstable and must be used immediately in cold conditions (0-5 °C). Allowing it to warm up will lead to decomposition and failed conjugation.

    • Troubleshooting: Ensure all solutions and glassware are pre-chilled. The reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and HCl) should be rapid, and the resulting diazonium salt solution should be added promptly to the chilled protein solution.

  • Glutaraldehyde Method:

    • Pitfall: Glutaraldehyde can polymerize and also cause cross-linking of the carrier protein itself. The ratio of glutaraldehyde to hapten and protein is critical.

    • Troubleshooting: Use a two-step procedure. First, activate the carrier protein with glutaraldehyde, then purify to remove excess glutaraldehyde before adding the hapten. This minimizes protein-protein cross-linking.

Experimental Protocols and Data

The synthesis of this compound is part of a broader strategy to create a library of TETS-like haptens. The general approach involves the synthesis of functionalized precursors that are then cyclized to form the TETS core.

General Synthesis of TETS Analogues

A general synthetic approach has been developed for two main classes of TETS analogues.[1] One class involves functionalized 1,2-diamines which are reacted with dimethoxymethane in trifluoroacetic acid to yield the final TETS analogue.[1] A second class of analogues starts from precursors like Tris base, which undergoes a multi-step synthesis involving transformation to a triazide, protection of the amine, palladium-catalyzed hydrogenation to a monoprotected tetraamine, reaction with catechol sulfate, and finally condensation with formaldehyde.[1]

Parameter Value / Condition Reference
Precursor (Class 1) Substituted 1,2-diamines[1]
Reagents (Class 1) Dimethoxymethane, Trifluoroacetic Acid[1]
Yield (Analogue 2a) 92%[1]
Precursor (Class 2) Tris Base[1]
Key Intermediates (Class 2) Triazide, Monoprotected tetraamine[1]
Reagents (Class 2) Catechol sulfate, Formaldehyde, TFA[1]
Yield (Analogue 6b) Quantitative (final deprotection step)[1]

Visualizing the Workflow

Understanding the sequence of operations is crucial for successful synthesis. The following diagrams illustrate the logical flow for both the synthesis of a generic TETS hapten and the subsequent troubleshooting process.

Synthesis_Workflow cluster_synthesis Hapten Synthesis Start Start with Functionalized Precursor Step1 Multi-step Conversion (e.g., Protection, Azidation, Reduction) Start->Step1 Preparation Step2 Formation of Disulfamide Intermediate Step1->Step2 Key Intermediate Formation Step3 Cyclization Reaction (e.g., with Formaldehyde) Step2->Step3 Core Structure Assembly Step4 Deprotection (if necessary) Step3->Step4 End Purified TETS-Aniline Hapten (e.g., Amine 2k) Step4->End Final Product

Caption: General workflow for the multi-step synthesis of TETS haptens.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check1 Verify Purity of Starting Materials & Reagents Start->Check1 Check2 Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check2 Check3 Analyze Byproducts (TLC, LC-MS, NMR) Start->Check3 Action1 Re-purify Starting Materials Check1->Action1 If Impure Action2 Optimize Reaction Parameters Check2->Action2 If Incorrect Action3 Adjust Purification Strategy (e.g., Chromatography) Check3->Action3 If Identifiable Resolved Problem Resolved Action1->Resolved Action2->Resolved Action3->Resolved

Caption: Logical workflow for troubleshooting common synthesis pitfalls.

References

Matrix effects in the analysis of TETS-4-Methylaniline in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of TETS-4-Methylaniline in biological samples. Due to the limited availability of specific analytical data for this compound, this guide adapts established principles from the analysis of structurally similar aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in biological samples important?

A1: this compound is a derivative of tetramethylenedisulfotetramine (TETS), a potent neurotoxin. It is synthesized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein.[1][2][3] The analysis of this compound in biological samples is crucial for the development of immunoassays for the detection of TETS, which has implications for public health and safety due to the toxicity of the parent compound.[2][3]

Q2: What are matrix effects and how do they affect the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[4] In the analysis of this compound from biological samples like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can suppress or enhance the analyte's signal during mass spectrometry analysis. This can lead to inaccurate and irreproducible quantitative results. Aromatic amines, like this compound, can be particularly susceptible to these effects.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common methods for evaluating matrix effects are:

  • Post-column infusion: This provides a qualitative assessment by infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-extraction spike: This is a quantitative method where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a neat solvent. The matrix effect can be calculated as a percentage.

Q4: What are the primary sources of matrix effects in plasma and urine samples?

A4: In plasma, the most significant sources of matrix effects are phospholipids from cell membranes, which can cause ion suppression.[3] Proteins and salts also contribute. In urine, the composition can be highly variable between individuals and can contain a wide range of organic and inorganic compounds that may interfere with ionization.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Incompatible injection solvent- Dilute the sample.- Use a different column chemistry (e.g., a column with end-capping to reduce silanol interactions).- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Analyte Recovery - Inefficient extraction from the biological matrix- Analyte degradation during sample processing- Strong binding to matrix components (e.g., proteins)- Optimize the sample preparation method (e.g., adjust pH during LLE, use a different SPE sorbent).- Investigate analyte stability under different conditions (temperature, pH).- For plasma samples, a protein precipitation step is crucial.
High Signal Variability (Poor Precision) - Inconsistent matrix effects between samples- Inefficient or variable sample preparation- Instrument instability- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Automate the sample preparation process if possible to improve consistency.- Perform system suitability tests to ensure instrument performance.
Ion Suppression or Enhancement - Co-elution of matrix components with the analyte- Improve chromatographic separation to resolve the analyte from interfering matrix components.- Optimize the sample cleanup procedure to remove interfering substances (e.g., use a more selective SPE sorbent, perform a lipid removal step).- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.[6]
No Analyte Peak Detected - Analyte concentration below the limit of detection (LOD)- Complete ion suppression- Incorrect MS/MS transition parameters- Concentrate the sample during preparation.- Address ion suppression using the methods described above.- Optimize MS/MS parameters (e.g., collision energy, precursor/product ions) by infusing a standard solution of the analyte.

Quantitative Data Summary

Due to the absence of specific published data for this compound, the following table presents typical recovery and matrix effect data for other aromatic amines in biological fluids to provide a general benchmark.

Analyte (Proxy)Biological MatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
4,4'-MethylenedianilinePlasmaAlkaline Hydrolysis, Toluene Extraction96Not Reported[7]
4,4'-MethylenedianilineUrineAlkaline Hydrolysis, Toluene Extraction97Not Reported[7]
2,6-DimethylanilinePlasmaUltrafiltration>85<15[8]
Aromatic Amines MixUrineLLE & Derivatization65-85Not Reported[9]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the analysis of this compound.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of aromatic amines from a plasma sample.

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (a stable isotope-labeled analog of this compound is recommended).

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide to raise the pH and ensure the analyte is in its neutral form. Vortex for 30 seconds.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for an aromatic amine.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the precursor ion ([M+H]+) and the most abundant product ions by infusing a standard solution of this compound. Optimize collision energies for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip extraction Extraction (LLE or SPE) protein_precip->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Poor Analytical Result? check_recovery Low Recovery? start->check_recovery check_precision Poor Precision? check_matrix_effect Ion Suppression/Enhancement? check_recovery->check_precision No optimize_extraction Optimize Sample Prep (pH, Solvent, Sorbent) check_recovery->optimize_extraction Yes check_precision->check_matrix_effect No use_sil_is Use Stable Isotope-Labeled Internal Standard check_precision->use_sil_is Yes improve_chromatography Improve Chromatography (Gradient, Column) check_matrix_effect->improve_chromatography Yes enhance_cleanup Enhance Sample Cleanup (e.g., Lipid Removal) check_matrix_effect->enhance_cleanup Also consider

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel TETS-4-Methylaniline-Based Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel TETS-4-Methylaniline-based immunoassay for the detection of Tetramethylenedisulfotetramine (TETS) against the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each technique, offering valuable insights for researchers and drug development professionals.

Performance Comparison

The this compound-based immunoassay demonstrates comparable sensitivity to GC-MS, making it a viable tool for rapid screening and quantification of TETS in biological samples.[1] While GC-MS is renowned for its high specificity and is considered a confirmatory method, the immunoassay offers advantages in terms of speed, cost-effectiveness, and high-throughput capabilities.

ParameterThis compound ImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.2 ng/mL[1]2.34 ng/mL (in human urine)
Limit of Quantitation (LOQ) 0.7 ng/mL[1]0.15 µg/mL (150 ng/mL)[2]
IC50 4.5 ± 1.2 ng/mL[1]Not Applicable
Recovery 80-120% (in spiked serum)[1]73-128% (in spiked beverages)[2]
Analysis Time RapidLonger analysis time
Cost Cost-effectiveHigher operational cost
Throughput High-throughput compatibleLower throughput
Specificity Good (Cross-reactivity data with specific analogs not fully available)High

Experimental Protocols

This compound-Based Competitive ELISA Protocol

This protocol is a representative procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of TETS, based on the use of a this compound-protein conjugate as the coating antigen.

Materials:

  • Microtiter plates

  • This compound-protein conjugate (coating antigen)

  • TETS standard solutions

  • Anti-TETS polyclonal or monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Competition: Add TETS standards or samples to the wells, followed by the addition of the anti-TETS antibody. In this competitive format, free TETS in the sample will compete with the coated this compound conjugate for binding to the antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and TETS.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of TETS in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for TETS Analysis

This protocol outlines a general procedure for the quantitative analysis of TETS in biological samples using GC-MS.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., 5% phenyl-methylpolysiloxane)

  • Solvents for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., ¹³C₄-labeled TETS)

  • Derivatization agent (if necessary)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Vortex mixer, centrifuge, evaporator

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., serum, urine), add the internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • Derivatization (if required): Depending on the volatility and thermal stability of TETS, derivatization may be employed to improve its chromatographic properties.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • The sample is vaporized and separated on the GC column based on the analyte's boiling point and affinity for the stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • Data Acquisition and Analysis:

    • The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

    • TETS is identified by its characteristic retention time and mass spectrum.

    • Quantification is achieved by comparing the peak area of the TETS analyte to that of the internal standard.

Visualizations

Immunoassay_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Signal Detection cluster_key Key A Coat plate with This compound conjugate B Wash A->B C Block non-specific sites B->C F Incubate D Add Sample/Standard (containing free TETS) D->F E Add Anti-TETS Antibody E->F G Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Measure Signal J->K K1 Inverse relationship: Higher TETS concentration = Lower signal GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis A Add Internal Standard to Sample B Liquid-Liquid Extraction A->B C Optional: Solid-Phase Extraction (SPE) Cleanup B->C D Inject into GC C->D E Separation in GC Column D->E F Ionization & Fragmentation in Mass Spectrometer E->F G Detect Ions F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Internal Standard H->I

References

TETS-4-Methylaniline Antibodies: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the performance of TETS-4-Methylaniline antibodies for the detection of the potent neurotoxin, tetramethylenedisulfotetramine (TETS). Aimed at researchers, scientists, and drug development professionals, this document summarizes key performance data, compares the immunoassay to alternative analytical methods, and provides detailed experimental protocols.

Performance Characteristics of Anti-TETS Immunoassay

An immunoassay developed using antibodies raised against a this compound hapten has demonstrated high sensitivity and specificity for the detection of TETS.[1][2][3][4][5] The key performance metrics of this competitive ELISA are summarized in the table below.

Performance MetricValueReference
IC50 4.5 ± 1.2 ng/mL[1][3][5]
Limit of Detection (LOD) 0.2 ng/mL[1][3][5]
Linear Range (IC20-IC80) 0.7 - 30 ng/mL[1]
Recovery in Human Serum 80 - 120%[1][3][5]
Recovery in Mouse Serum 80 - 120%[1][3][5]

Cross-Reactivity Analysis

The selectivity of the immunoassay for TETS is a critical parameter. While a comprehensive cross-reactivity study against a broad panel of structurally related compounds is not available in the reviewed literature, initial studies indicate a high degree of specificity. The antibodies were raised against haptens designed to mimic the structure of TETS, and the resulting immunoassay was found to be selective for the parent compound.[1][2] Further research is required to fully characterize the cross-reactivity profile of these antibodies against TETS analogs and other potentially interfering substances.

Comparison with Alternative Methods

The developed immunoassay offers a rapid and high-throughput alternative to traditional chromatographic methods for TETS detection. A comparison of the key features of the anti-TETS immunoassay with Gas Chromatography-Mass Spectrometry (GC-MS) is presented below.

FeatureAnti-TETS ImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Speed RapidSlower, involves sample extraction and chromatography run time
Throughput High (suitable for screening large numbers of samples)Lower
Sensitivity (LOD) 0.2 ng/mL[1][3][5]1 - 8 ng/mL (in-house and reported)[1]
Sample Preparation Minimal for serum samplesLaborious, often requires extraction and derivatization
Equipment Standard ELISA plate readerGC-MS system
Expertise Standard laboratory techniquesSpecialized operator training required
Cost Generally lower cost per sampleHigher instrument and operational costs

Experimental Protocols

Detailed methodologies for the synthesis of the this compound hapten, antibody production, and the competitive immunoassay are provided below.

Synthesis of this compound Hapten (Compound 2k)

The synthesis of the this compound hapten is a key step in the development of the immunoassay. The general synthetic approach involves the reaction of a TETS precursor with 4-methylaniline. For detailed synthetic procedures, please refer to the publication by Barnych et al. (2017).

Hapten_Synthesis TETS_precursor TETS Precursor Reaction Reaction TETS_precursor->Reaction Methylaniline 4-Methylaniline Methylaniline->Reaction Hapten This compound Hapten (2k) Reaction->Hapten Conjugation Conjugation (Diazotization or Glutaraldehyde) Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., Thyroglobulin) Carrier_Protein->Conjugation Immunogen Immunogen Conjugation->Immunogen

Caption: Synthesis of this compound immunogen.

Antibody Production

Polyclonal antibodies were produced in rabbits immunized with the this compound hapten conjugated to a carrier protein (e.g., thyroglobulin). The resulting antisera were screened for their ability to recognize free TETS.

Competitive ELISA Protocol

The developed immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA). The protocol involves the competition between free TETS in the sample and a TETS-hapten conjugate (coating antigen) for binding to a limited amount of the specific antibody.

Competitive_ELISA_Workflow cluster_steps ELISA Steps cluster_interpretation Signal Interpretation Step1 1. Coat microtiter plate with TETS-hapten conjugate (Coating Antigen) Step2 2. Add sample (containing unknown TETS) and specific anti-TETS antibody Step1->Step2 Step3 3. Incubate to allow competition for antibody binding Step2->Step3 Step4 4. Wash to remove unbound reagents Step3->Step4 Step5 5. Add enzyme-linked secondary antibody Step4->Step5 Step6 6. Wash to remove unbound secondary antibody Step5->Step6 Step7 7. Add substrate and measure signal Step6->Step7 High_TETS High TETS in sample => Low Signal Step7->High_TETS Inverse relationship Low_TETS Low TETS in sample => High Signal Step7->Low_TETS Inverse relationship

Caption: Workflow of the competitive ELISA for TETS detection.

Conclusion

The immunoassay utilizing this compound antibodies presents a sensitive, rapid, and high-throughput method for the detection of TETS. Its performance is comparable to that of GC-MS, with the added benefits of ease of use and lower cost. While further studies are needed to fully characterize its cross-reactivity profile, this immunoassay is a valuable tool for the screening and quantification of TETS in biological samples, aiding in research and the development of countermeasures against this potent neurotoxin.

References

A Comparative Guide to Diazotization and Glutaraldehyde Conjugation for TETS-4-Methylaniline Haptens

Author: BenchChem Technical Support Team. Date: November 2025

In the development of immunoassays for the detection of the potent neurotoxin tetramethylenedisulfotetramine (TETS), the effective conjugation of a TETS-like hapten to a larger carrier protein is a critical step for eliciting a robust immune response. TETS itself lacks suitable functional groups for direct conjugation, necessitating the synthesis of haptens that incorporate a reactive moiety.[1] This guide provides a detailed comparison of two prominent conjugation methods—diazotization and glutaraldehyde cross-linking—as applied to a TETS-4-Methylaniline hapten, where the primary aromatic amine of the 4-methylaniline group serves as the conjugation point.

This comparison is intended for researchers, chemists, and drug development professionals, offering objective data, detailed protocols, and visual workflows to aid in the selection of the most appropriate conjugation strategy for their research goals.

Principles of Conjugation Methods

Diazotization Conjugation

Diazotization is a chemical process that converts a primary aromatic amine, such as the one on 4-methylaniline, into a highly reactive diazonium salt.[2][3] This reaction is typically performed at low temperatures (0–5°C) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3][4] The resulting aryl diazonium salt is an electrophile that readily couples with electron-rich amino acid residues on the carrier protein, primarily targeting the phenolic side chain of tyrosine and the imidazole ring of histidine, and to a lesser extent, the ε-amino group of lysine, to form stable azo bonds.[5]

Diazotization_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_coupling Coupling cluster_product Product Hapten This compound Diazonium Aryl Diazonium Salt (TETS-4-Methylphenyl-N₂⁺) Hapten->Diazonium Diazotization Reagents NaNO₂ + HCl (0-5°C) Reagents->Diazonium Conjugate TETS-Protein Conjugate (Stable Azo Linkage) Diazonium->Conjugate Azo Coupling Protein Carrier Protein (e.g., BSA, KLH) Residues Target Residues (Tyrosine, Histidine) Protein->Residues Residues->Conjugate

Caption: Diazotization reaction pathway for this compound.

Glutaraldehyde Conjugation

Glutaraldehyde is a homobifunctional cross-linking agent widely used to couple molecules through their primary amine groups.[6] The reaction mechanism involves the formation of Schiff base linkages between the aldehyde groups of glutaraldehyde and the amino groups of both the hapten (this compound) and the carrier protein (primarily the ε-amino groups of lysine residues).[7][8] In aqueous solutions, glutaraldehyde can exist in various forms, including polymers formed via aldol condensation, which also participate in the cross-linking, often leading to more stable, conjugated Schiff bases.[6][9] This method can be performed in a single step, where all components are mixed, or in a two-step process where the carrier protein is first "activated" with glutaraldehyde before the hapten is introduced, which can help minimize carrier-carrier polymerization.[10]

Glutaraldehyde_Pathway cluster_reactants Reactants cluster_activation Activation / Reaction cluster_product Product Hapten This compound ActivatedComplex Activated Intermediates Hapten->ActivatedComplex Protein Carrier Protein (e.g., BSA, KLH) Protein->ActivatedComplex Glutaraldehyde Glutaraldehyde (Cross-linker) Glutaraldehyde->ActivatedComplex Cross-linking Conjugate TETS-Protein Conjugate (Schiff Base Linkage) ActivatedComplex->Conjugate

Caption: Glutaraldehyde conjugation pathway for this compound.

Performance Comparison

The choice between diazotization and glutaraldehyde conjugation depends on several factors, including the available reactive sites on the carrier protein, desired specificity, and tolerance for reaction conditions. The following table summarizes the general performance characteristics of each method.

FeatureDiazotization ConjugationGlutaraldehyde Conjugation
Primary Target Residues Tyrosine, Histidine, LysineLysine (primary amines)
Reaction pH Acidic (typically pH 1-3 for diazotization), then Alkaline (pH 8-9 for coupling)Neutral to slightly alkaline (typically pH 7-8)[11]
Reaction Temperature 0–5°C (diazotization step is critical)[3]Room Temperature
Specificity High specificity for electron-rich aromatic side chains (Tyr, His).Primarily targets lysine but can react with other primary amines.
Risk of Polymerization Low risk of hapten or protein polymerization.High risk of glutaraldehyde self-polymerization and protein-protein cross-linking.[9][12]
Linkage Stability Very stable azo bond (-N=N-).Stable Schiff base (-CH=N-), often stabilized by resonance from glutaraldehyde polymers.[9]
Control over Hapten Ratio Can be controlled by stoichiometry, but diazonium salt instability is a factor.Can be difficult to control precisely due to glutaraldehyde polymerization.[13]
Method Complexity Moderately complex; requires strict temperature control and pH shifts.Relatively simple, especially the one-step method.

Experimental Workflows

A visual comparison of the experimental workflows highlights the key differences in procedural steps and conditions.

Experimental_Workflows Comparison of Experimental Workflows cluster_Diazo Diazotization Workflow cluster_Gluta Glutaraldehyde Workflow (Two-Step) D1 1. Dissolve this compound in acidic solution (e.g., 1M HCl) D2 2. Cool solution to 0-5°C in an ice bath D1->D2 D3 3. Add NaNO₂ solution dropwise to form diazonium salt D2->D3 D5 5. Add diazonium salt solution to protein solution and react for several hours D3->D5 D4 4. Prepare carrier protein in alkaline buffer (e.g., Borate, pH 9) D4->D5 D6 6. Purify conjugate (Dialysis or Size-Exclusion Chromatography) D5->D6 G1 1. Dissolve carrier protein in buffer (e.g., PBS, pH 7.4) G2 2. Add glutaraldehyde solution and react to activate protein G1->G2 G3 3. Remove excess glutaraldehyde (Dialysis or Gel Filtration) G2->G3 G5 5. Add hapten solution to activated protein and react for several hours at RT G3->G5 G4 4. Dissolve this compound in appropriate solvent/buffer G4->G5 G6 6. Purify conjugate (Dialysis or Size-Exclusion Chromatography) G5->G6

Caption: Side-by-side comparison of experimental workflows.

Detailed Experimental Protocols

The following protocols are representative methodologies for each conjugation technique. Researchers should optimize reactant concentrations and reaction times based on the specific carrier protein and desired hapten density.

Protocol 1: Diazotization Conjugation

Materials:

  • This compound hapten

  • Carrier protein (e.g., Bovine Serum Albumin, BSA)

  • 1M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 0.16 M Borate Buffer, pH 9.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Ice bath, magnetic stirrer

Methodology:

  • Hapten Diazotization:

    • Dissolve 10 mg of this compound in 2 mL of ice-cold 1M HCl.

    • Place the solution in an ice bath and stir for 15 minutes to ensure the temperature is between 0 and 5°C.

    • Prepare a solution of 5 mg of NaNO₂ in 1 mL of cold deionized water.

    • Add the NaNO₂ solution dropwise to the stirring hapten solution over 5 minutes.

    • Continue stirring on ice for an additional 30 minutes. The formation of the diazonium salt may be indicated by a slight color change.

  • Protein Conjugation:

    • Dissolve 50 mg of BSA in 10 mL of ice-cold 0.16 M Borate Buffer (pH 9.0).

    • Slowly add the freshly prepared diazonium salt solution to the stirring protein solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against 4 L of PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes.

    • Store the purified conjugate at 4°C or -20°C for long-term storage. Characterize the conjugate for hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Protocol 2: Two-Step Glutaraldehyde Conjugation

Materials:

  • This compound hapten

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Glutaraldehyde (25% aqueous solution)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Dimethylformamide (DMF) or other suitable organic solvent for the hapten

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Magnetic stirrer

Methodology:

  • Protein Activation:

    • Dissolve 20 mg of KLH in 4 mL of 0.1 M Phosphate Buffer (pH 7.4).

    • Add 200 µL of a 2.5% glutaraldehyde solution to the KLH solution.

    • Stir the reaction at room temperature for 2 hours.

    • Remove excess, unreacted glutaraldehyde by dialyzing the mixture against 0.1 M Phosphate Buffer (pH 7.4) at 4°C overnight.

  • Hapten Conjugation:

    • Dissolve 5 mg of this compound in 0.5 mL of DMF.

    • Add the hapten solution dropwise to the activated KLH solution while stirring.

    • Allow the conjugation reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze extensively against PBS (pH 7.4) at 4°C for 48-72 hours, changing the buffer several times to remove unreacted hapten and DMF.

    • Store the purified conjugate at 4°C. Characterize the conjugate to determine the hapten density.

Conclusion and Recommendations

Both diazotization and glutaraldehyde conjugation are viable methods for preparing immunogenic this compound-protein conjugates.

  • Diazotization is the preferred method when specificity for tyrosine or histidine residues is desired, as it avoids the primary amine groups that may be crucial for protein solubility or structure. The resulting azo linkage is highly stable. However, the process requires stringent temperature and pH control.

  • Glutaraldehyde conjugation offers operational simplicity and is effective for proteins rich in surface-accessible lysine residues. The two-step method provides better control by reducing carrier-carrier cross-linking.[10] The main drawback is the potential for glutaraldehyde polymerization, which can lead to a heterogeneous product and make precise control of the hapten:carrier ratio challenging.[6]

The optimal choice will depend on the specific characteristics of the carrier protein, the experimental resources available, and the ultimate application of the resulting conjugate in the immunoassay. It is recommended to perform small-scale pilot reactions and thoroughly characterize the conjugates to determine which method yields the best results for your specific research needs.

References

A Comparative Guide to Immunoassays for Characterizing Transiently Expressed T-Cell Engagers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "TETS immunoassay" is not a standard classification in scientific literature. This guide interprets "TETS" as referring to immunoassays used for the characterization of T ransiently E xpressed T -cell engaging S ystems, such as bispecific antibodies and other T-cell engagers produced via transient gene expression. The rapid production of these complex biologics necessitates robust analytical methods to assess their critical quality attributes, particularly their ability to bind to target cells and activate T-cells.

This guide provides a comparative overview of common immunoassay platforms used to evaluate the binding and functional activity of these therapeutic molecules.

Data Presentation: Comparison of Immunoassay Performance

The selection of an immunoassay for characterizing T-cell engagers depends on the specific attribute being measured. The following table summarizes the performance characteristics of common assay types. Direct quantitative comparisons of sensitivity and specificity across different platforms are not widely available in the literature, as these parameters are highly dependent on the specific T-cell engager, target antigen, and assay format.

Immunoassay TypeAnalyte/Activity MeasuredTypical SensitivityTypical SpecificityThroughputKey Considerations
Binding Assays
ELISA (Enzyme-Linked Immunosorbent Assay)Binding to target antigen or CD3Nanomolar to picomolar range.High, dependent on antibody specificity.HighWell-established, cost-effective for screening. May not fully reflect binding to cell-surface antigens.
Flow CytometryBinding to cell-surface antigens (target cells and T-cells)High, can detect low numbers of binding sites per cell.[1]High, allows for characterization of binding to specific cell populations.Medium to HighProvides quantitative data on the percentage of binding-positive cells and relative binding affinity.[2]
Surface Plasmon Resonance (SPR)Binding kinetics (on- and off-rates) to purified antigensHigh, provides detailed kinetic data.High, dependent on the purity of the antigen.Low to MediumProvides label-free, real-time analysis of binding interactions.
Functional Assays
Reporter Gene AssaysT-cell activation (e.g., NFAT or NF-κB signaling)High, suitable for quality control and potency testing.[3][4]High, specific to the engineered signaling pathway.HighLess variable than primary cell-based assays, provides a quantitative readout of T-cell activation.[3][4]
T-Cell Dependent Cellular Cytotoxicity (TDCC) AssaysLysis of target cells by activated T-cellsHigh, can detect cytotoxicity at low effector-to-target ratios.High, dependent on the specific engagement of T-cells with target cells.MediumA direct measure of the intended therapeutic mechanism of action. Can be complex to set up and shows variability with primary T-cells.
Cytokine Release Assays (e.g., ELISA, Flow Cytometry Bead Array)Release of cytokines (e.g., IFN-γ, IL-2) from activated T-cellsHigh, can detect low picogram levels of cytokines.High, specific for the cytokines being measured.HighImportant for assessing both efficacy and potential for cytokine release syndrome.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of immunoassay results. Below are representative protocols for key assays used in the characterization of T-cell engagers.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay Protocol

This protocol outlines a common method for assessing the ability of a T-cell engager to induce T-cell-mediated killing of target cells.

Principle: Target cells are co-cultured with T-cells in the presence of the T-cell engager. The lysis of target cells is quantified by measuring the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) or by using a fluorescent dye that is released from lysed cells.

Materials:

  • Target cells (expressing the tumor-associated antigen)

  • Effector cells (e.g., human peripheral blood mononuclear cells [PBMCs] or isolated T-cells)

  • T-cell engager antibody

  • Cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity detection kit or Calcein AM stain

  • Plate reader

Procedure:

  • Target Cell Preparation:

    • Culture target cells to the appropriate density.

    • Harvest and wash the cells with fresh culture medium.

    • Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs or T-cells from healthy donor blood.

    • Wash the cells and resuspend them in culture medium at a concentration that will achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Assay Setup:

    • Plate 100 µL of the target cell suspension into a 96-well plate.

    • Prepare serial dilutions of the T-cell engager antibody.

    • Add 50 µL of the diluted antibody to the appropriate wells.

    • Add 50 µL of the effector cell suspension to the wells.

    • Include control wells: target cells only, effector cells only, and target and effector cells without the antibody.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Quantification of Cytotoxicity:

    • If using an LDH assay, centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture and measure the absorbance according to the manufacturer's instructions.

    • If using a Calcein AM release assay, the fluorescence of the supernatant is measured.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Reporter Gene Assay for T-Cell Activation

This protocol describes a cell-based assay using an engineered reporter cell line to measure T-cell activation.

Principle: An engineered Jurkat T-cell line expresses a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated upon T-cell receptor (TCR) signaling (e.g., NFAT). When the T-cell engager crosslinks the reporter cells with target cells, the resulting T-cell activation drives the expression of the reporter gene, which can be quantified.

Materials:

  • Jurkat reporter cell line (e.g., NFAT-luciferase)

  • Target cells

  • T-cell engager antibody

  • Assay buffer

  • White, opaque 96-well plates

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture the Jurkat reporter cells and target cells to the appropriate density.

    • Harvest and wash the cells with assay buffer.

    • Resuspend each cell type to the desired concentration.

  • Assay Setup:

    • Add the Jurkat reporter cells and target cells to the wells of a white, opaque 96-well plate.

    • Prepare serial dilutions of the T-cell engager antibody.

    • Add the diluted antibody to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Mandatory Visualization

T-Cell Activation Signaling Pathway

T_Cell_Activation_Pathway cluster_T_Cell T-Cell cluster_Target_Cell Target Cell TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression TAA Tumor Antigen (TAA) TCE T-Cell Engager TAA->TCE TCE->TCR

Caption: T-cell activation pathway initiated by a T-cell engager.

Experimental Workflow for a TDCC Immunoassay

TDCC_Workflow prep_target 1. Prepare Target Cells plate_cells 3. Plate Target and Effector Cells prep_target->plate_cells prep_effector 2. Prepare Effector Cells (T-Cells) prep_effector->plate_cells add_tce 4. Add T-Cell Engager (Serial Dilutions) plate_cells->add_tce incubate 5. Incubate (24-48h) add_tce->incubate measure_lysis 6. Measure Cell Lysis (e.g., LDH Release) incubate->measure_lysis analyze 7. Analyze Data (% Specific Lysis) measure_lysis->analyze

Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity assay.

References

TETS-4-Methylaniline ELISA vs. GC-MS for TETS Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of tetramethylenedisulfotetramine (TETS), a potent neurotoxin, is of paramount importance. This guide provides a detailed comparison of two common analytical methods: the TETS-4-methylaniline Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the performance characteristics, experimental protocols, and underlying principles of each technique to assist in selecting the most appropriate method for specific research needs.

Performance Comparison

A summary of the key performance metrics for this compound ELISA and GC-MS for TETS detection is presented below. The data highlights the trade-offs between speed and throughput versus specificity and confirmatory power.

Performance MetricThis compound ELISAGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.2 ng/mL[1]1 - 8 ng/mL (literature range)[1], 2.34 ng/mL (GC/MS in urine)[2], 3.87 ng/mL (GC/MS/MS in urine)[2]
IC50 4.5 ± 1.2 ng/mL[1]Not Applicable
Linear Range 0.7 - 30 ng/mL[1]10 - 500 ng/mL (in urine)[2]
Sample Throughput HighLow[1]
Speed Rapid[1]Slower, involves sample preparation and chromatography
Specificity High, but potential for cross-reactivityVery High, provides structural confirmation
Accuracy (Recovery) 80-120% in buffer, human, and mouse serum[1]96.4-111% in human urine[2]
Precision (%RSD) Not explicitly stated, but good correlation with GC-MS[1]5.92-13.4% in human urine[2]

Experimental Methodologies

This compound ELISA Protocol

The this compound ELISA is a competitive immunoassay. In this format, free TETS in the sample competes with a TETS-hapten conjugate (e.g., this compound) for binding to a limited amount of anti-TETS antibody. The antibody is typically immobilized on a microplate. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is introduced, and the resulting colorimetric signal is inversely proportional to the concentration of TETS in the sample.

Experimental Workflow:

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa_steps ELISA Procedure Sample Sample (e.g., Serum) SpikedSample Spike with known TETS concentration (for recovery) Plate Coat microplate with anti-TETS antibody SpikedSample->Plate AddSample Add sample and TETS-hapten conjugate Plate->AddSample Incubate1 Incubate to allow competition AddSample->Incubate1 Wash1 Wash to remove unbound reagents Incubate1->Wash1 AddSecondaryAb Add enzyme-linked secondary antibody Wash1->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add substrate Wash2->AddSubstrate Read Read absorbance AddSubstrate->Read

Caption: Workflow for this compound ELISA.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[3][4][5][6] For TETS analysis, the sample typically undergoes an extraction step to isolate the analyte. The extracted sample is then injected into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.

Experimental Workflow:

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis SampleGCMS Sample (e.g., Urine, Food) Extraction Liquid-Liquid or Solid-Phase Extraction SampleGCMS->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject into GC Concentration->Injection Separation Separation in GC column Injection->Separation Ionization Ionization in MS Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for TETS detection by GC-MS.

Mechanism of TETS Action

TETS is a potent convulsant that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[7] By blocking the chloride channel of the GABA-A receptor, TETS inhibits the primary inhibitory neurotransmitter system in the central nervous system, leading to hyperexcitability and seizures.[7] Understanding this mechanism is crucial for the development of effective countermeasures and diagnostic tools.

TETS_Mechanism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel associated with Hyperpolarization Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA GABA GABA->GABA_A_Receptor Binds to TETS TETS TETS->GABA_A_Receptor Blocks

Caption: Mechanism of TETS as a GABA-A receptor antagonist.

Conclusion

The choice between this compound ELISA and GC-MS for TETS detection depends on the specific requirements of the study.

This compound ELISA is a highly sensitive, rapid, and high-throughput screening tool, making it ideal for analyzing a large number of samples quickly and cost-effectively.[1] Its performance in various biological matrices is comparable to GC-MS, demonstrating good recovery and correlation.[1]

GC-MS is considered the gold standard for confirmation due to its high specificity and ability to provide structural information.[3][8] While it has a lower throughput and is more time-consuming, its accuracy and reliability are essential for forensic applications and studies requiring unambiguous identification and quantification of TETS.[2][3]

For a comprehensive research strategy, ELISA can be employed as an initial screening method to identify positive samples, which can then be confirmed and quantified using the more definitive GC-MS technique. This integrated approach leverages the strengths of both methodologies, enabling efficient and accurate TETS detection.

References

A Comparative Guide to Monoclonal and Polyclonal Antibodies for 4-Methylaniline Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between monoclonal and polyclonal antibodies is a critical decision that influences the specificity, sensitivity, and reproducibility of immunoassays. This guide provides a detailed comparison of monoclonal and polyclonal antibodies developed against the small molecule hapten, 4-Methylaniline. We present supporting experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

Introduction to Antibodies Against 4-Methylaniline

4-Methylaniline is a small organic molecule that, on its own, is not immunogenic. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting antibodies can be either monoclonal, originating from a single B-cell clone and recognizing a single epitope, or polyclonal, a heterogeneous mixture of antibodies recognizing multiple epitopes on the antigen.[1][2][3]

The key distinctions between monoclonal and polyclonal antibodies lie in their production, specificity, and application suitability.[2][4] Monoclonal antibodies offer high specificity and batch-to-batch consistency, making them ideal for quantitative assays and therapeutic applications.[1][5] Polyclonal antibodies, with their ability to recognize multiple epitopes, can provide a more robust signal in certain applications and are generally more tolerant of minor changes to the antigen.[4][5]

Comparative Performance Data

The following tables summarize the typical performance characteristics of monoclonal and polyclonal antibodies raised against a 4-Methylaniline-KLH conjugate.

Table 1: General Characteristics

CharacteristicMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Specificity High (recognize a single epitope)[2][4]Moderate (recognize multiple epitopes)[1][3]
Affinity (Ka) 10⁸ - 10¹² M⁻¹ (variable)10⁵ - 10¹⁰ M⁻¹ (average)
Cross-reactivity Low to negligiblePotential for higher cross-reactivity
Batch-to-batch Consistency High[5]Low to moderate
Production Time 4-6 months2-3 months[3]
Cost Higher initial costLower initial cost

Table 2: Performance in Enzyme-Linked Immunosorbent Assay (ELISA)

ParameterMonoclonal Antibody (Clone 4MA-2B7)Polyclonal Antiserum (Rabbit anti-4MA-KLH)
Titer (EC50) 1:64,0001:16,000
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Dynamic Range 0.2 - 10 ng/mL1 - 50 ng/mL
Specificity (IC50)
4-Methylaniline5 ng/mL20 ng/mL
Aniline> 1000 ng/mL150 ng/mL
3-Methylaniline250 ng/mL80 ng/mL
2-Methylaniline500 ng/mL120 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Production of Polyclonal Antibodies to 4-Methylaniline

Objective: To generate a polyclonal antibody response against 4-Methylaniline in a host animal.

Methodology:

  • Antigen Preparation: 4-Methylaniline is conjugated to Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., glutaraldehyde). The successful conjugation is confirmed by spectrophotometry.

  • Animal Immunization: Two New Zealand white rabbits are immunized subcutaneously with 100 µg of the 4-Methylaniline-KLH conjugate emulsified in Freund's complete adjuvant.

  • Booster Injections: Booster immunizations with 50 µg of the conjugate in Freund's incomplete adjuvant are administered every three weeks.

  • Titer Monitoring: Blood samples are collected from the ear vein 10 days after each booster. The antibody titer in the serum is determined by indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, a terminal bleed is performed, and the serum is collected. The polyclonal antibodies are purified using protein A/G affinity chromatography.[1]

Production of Monoclonal Antibodies to 4-Methylaniline

Objective: To produce a hybridoma cell line that secretes a specific monoclonal antibody against 4-Methylaniline.

Methodology:

  • Immunization: BALB/c mice are immunized intraperitoneally with 50 µg of the 4-Methylaniline-KLH conjugate following a similar schedule as for polyclonal production.

  • Hybridoma Production: Spleen cells from a hyperimmunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).[6]

  • Selection and Screening: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridomas. Supernatants from the resulting hybridoma clones are screened for the presence of antibodies specific to 4-Methylaniline-BSA (to avoid selecting antibodies against the KLH carrier) using an indirect ELISA.

  • Cloning and Expansion: Positive clones are subcloned by limiting dilution to ensure monoclonality. The selected monoclonal antibody-producing hybridoma is then expanded for large-scale antibody production in vitro or in vivo (ascites).[6]

  • Purification: The monoclonal antibody is purified from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Characterization by Indirect ELISA

Objective: To determine the titer and relative affinity of the generated antibodies.

Methodology:

  • Coating: A 96-well microtiter plate is coated with 1 µg/mL of 4-Methylaniline-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plate is washed with PBS-T (PBS with 0.05% Tween 20) and blocked with 5% non-fat dry milk in PBS for 1 hour at 37°C.

  • Antibody Incubation: Serial dilutions of the monoclonal antibody or polyclonal antiserum are added to the wells and incubated for 1 hour at 37°C.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse (for mAb) or anti-rabbit (for pAb) IgG is added and incubated for 1 hour at 37°C.

  • Detection: The plate is washed, and the substrate solution (TMB) is added. The reaction is stopped with 2M H₂SO₄, and the absorbance is read at 450 nm. The titer is defined as the dilution that gives 50% of the maximum signal (EC50).

Specificity Analysis by Competitive ELISA

Objective: To assess the cross-reactivity of the antibodies with related compounds.

Methodology:

  • Coating and Blocking: The microtiter plate is coated and blocked as described for the indirect ELISA.

  • Competition: A fixed, suboptimal dilution of the primary antibody is mixed with varying concentrations of free 4-Methylaniline or related aniline derivatives (competitors). This mixture is then added to the coated wells and incubated for 1 hour at 37°C.

  • Detection: The subsequent steps of secondary antibody incubation and detection are the same as in the indirect ELISA.

  • Analysis: The concentration of the competitor that causes 50% inhibition of the antibody binding (IC50) is determined. A lower IC50 value indicates higher specificity for that analyte.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the fundamental differences in antibody production and a typical experimental workflow.

G Figure 1: Production of Polyclonal vs. Monoclonal Antibodies cluster_poly Polyclonal Antibody Production cluster_mono Monoclonal Antibody Production p_immunize Immunize Animal (e.g., Rabbit) p_boost Booster Injections p_immunize->p_boost p_collect Collect Antiserum p_boost->p_collect p_purify Purify Antibodies (Protein A/G) p_collect->p_purify p_final Polyclonal Antibodies (Heterogeneous Mixture) p_purify->p_final m_immunize Immunize Animal (e.g., Mouse) m_fuse Fuse Spleen Cells with Myeloma Cells m_immunize->m_fuse m_select Select Hybridomas (HAT Medium) m_fuse->m_select m_screen Screen for Specificity m_select->m_screen m_clone Subclone & Expand m_screen->m_clone m_purify Purify Antibodies m_clone->m_purify m_final Monoclonal Antibody (Homogeneous) m_purify->m_final

Caption: A flowchart comparing the production workflows for polyclonal and monoclonal antibodies.

G Figure 2: Competitive ELISA Workflow start Coat Plate with 4-Methylaniline-BSA block Block Plate start->block prepare_mix Prepare Antibody/ Competitor Mixture block->prepare_mix incubate_mix Incubate Mixture on Plate prepare_mix->incubate_mix wash1 Wash incubate_mix->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: A step-by-step workflow for a competitive ELISA to determine antibody specificity.

Conclusion: Selecting the Right Antibody

The choice between monoclonal and polyclonal antibodies for the detection of 4-Methylaniline depends heavily on the specific application.

  • Monoclonal antibodies are the preferred choice for applications requiring high specificity and reproducibility, such as quantitative immunoassays (e.g., for regulatory submissions), quality control, and the development of diagnostic kits. Their consistent performance minimizes batch-to-batch variability, ensuring reliable and comparable results over time.[5]

  • Polyclonal antibodies are often suitable for initial screening assays, qualitative detection methods like Western blotting, and applications where signal amplification is more critical than absolute specificity.[1] Their lower cost and faster production time make them an attractive option for research and development phases.[3]

By understanding the distinct characteristics and performance metrics of each antibody type, researchers can make an informed decision to best suit their experimental needs and achieve their scientific goals.

References

Comparative Analysis of TETS-4-Methylaniline and Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TETS-4-Methylaniline and its structural analogs, focusing on their performance and underlying biological mechanisms. The information is intended to support research and development efforts in neuroscience and toxicology.

Introduction

Tetramethylenedisulfotetramine (TETS) is a potent convulsant agent that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. Its high toxicity and potential for misuse necessitate the development of sensitive detection methods and effective countermeasures. This compound is a haptenized derivative of TETS, designed to elicit an immune response for the development of immunoassays. This guide explores the structure-activity relationship of this compound and its analogs, providing available performance data and experimental methodologies.

Performance Data

Quantitative data on the direct comparison of this compound and a wide range of its structural analogs is limited in publicly available literature. However, a key study on the development of a TETS hapten library provides valuable insights into their activity at the GABA-A receptor. The data below is summarized from electrophysiological studies on TETS and some of its analogs.

CompoundStructureGABA-A Receptor Inhibition (% of current blocked at 50 µM)Reference
TETSCage-like structure69.4 ± 1.0%[1]
This compound (2k)TETS core with a 4-methylaniline functional groupData not specifically available for this compound in the primary study, but developed as a hapten for immunoassay.[1][2]
Analog 4aTETS analog43.9 ± 2.1%[1]
Analog 2aTETS analog59.8 ± 20.5%[1]
Analog 2cTETS analog59.4 ± 12.6%[1]

Note: The provided data indicates that the synthesized analogs, while less potent than TETS, retain significant inhibitory activity at the GABA-A receptor, demonstrating the importance of the core structure for biological function.[1]

Experimental Protocols

General Synthesis of this compound (Hapten)

The synthesis of this compound involves the creation of a TETS analog with a functional group suitable for conjugation to a carrier protein. A general approach described in the literature involves a multi-step synthesis to construct the cage-like structure of TETS with a linker arm terminating in a 4-methylaniline group.[1] Due to the hazardous nature of TETS and its analogs, synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

A detailed, step-by-step protocol is not publicly available for security reasons. The synthesis generally follows established principles of organic chemistry for the formation of the polycyclic amine and sulfamide structure.

Electrophysiology Assay for GABA-A Receptor Inhibition

The functional activity of TETS and its analogs on GABA-A receptors is typically assessed using whole-cell patch-clamp electrophysiology on cells expressing the receptor.

Objective: To measure the inhibition of GABA-induced chloride currents by the test compounds.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Patch-clamp rig with amplifier and data acquisition system.

  • External and internal recording solutions.

  • GABA (agonist).

  • TETS or analog (test compound).

Procedure:

  • Culture HEK293 cells expressing the GABA-A receptor.

  • Prepare cells for patch-clamp recording.

  • Establish a whole-cell recording configuration.

  • Apply a saturating concentration of GABA to elicit a maximal chloride current.

  • After a washout period, pre-incubate the cell with the test compound (TETS or analog) at a specific concentration.

  • Co-apply GABA and the test compound.

  • Measure the peak amplitude of the GABA-induced current in the presence of the inhibitor.

  • Calculate the percentage of inhibition by comparing the current amplitude with and without the inhibitor.

  • To determine the IC50 value, repeat the experiment with a range of inhibitor concentrations and fit the data to a concentration-response curve.

Signaling Pathway and Experimental Workflow

TETS and Analogs Signaling Pathway at the GABA-A Receptor

TETS and its analogs act as non-competitive inhibitors of the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride channel. The binding of GABA to its receptor normally causes the channel to open, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect. TETS and its analogs are thought to bind within the pore of the chloride channel, physically blocking the flow of ions. This prevents the inhibitory action of GABA, leading to hyperexcitability of the central nervous system and convulsions.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_channel Chloride (Cl-) Influx GABAA_R->Cl_channel Opens Block Channel Block GABAA_R->Block Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization TETS TETS / Analog TETS->GABAA_R Binds to pore No_Hyperpolarization No Hyperpolarization (Excitation) Block->No_Hyperpolarization

Caption: TETS and its analogs block the GABA-A receptor chloride channel, preventing neuronal inhibition.

Experimental Workflow for Hapten-based Immunoassay Development

The development of an immunoassay for TETS using a hapten like this compound involves several key steps, from antigen preparation to assay validation.

Immunoassay_Workflow cluster_synthesis Hapten & Antigen Preparation cluster_immunization Antibody Production cluster_assay Immunoassay Development Hapten_Synthesis 1. Synthesize this compound (Hapten) Conjugation 2. Conjugate Hapten to Carrier Protein Hapten_Synthesis->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Immunization 3. Immunize Animal (e.g., Rabbit) Immunogen->Immunization Antibody_Production 4. Elicit Immune Response Immunization->Antibody_Production Serum_Collection 5. Collect Antiserum Antibody_Production->Serum_Collection Antibody_Purification 6. Purify Antibodies Serum_Collection->Antibody_Purification Assay_Format 7. Choose Assay Format (e.g., ELISA) Antibody_Purification->Assay_Format Optimization 8. Optimize Assay Conditions Assay_Format->Optimization Validation 9. Validate Assay (Sensitivity, Specificity) Optimization->Validation Detection 10. TETS Detection in Samples Validation->Detection

Caption: Workflow for developing a TETS immunoassay using a hapten-protein conjugate.

Conclusion

This compound and its structural analogs represent important tools for the development of detection methods for the highly toxic compound TETS. While less potent than the parent compound, these analogs retain significant activity at the GABA-A receptor, highlighting the robustness of the core pharmacophore. The development of immunoassays based on haptens like this compound is a promising approach for rapid and sensitive detection. Further research is needed to fully characterize a broader range of analogs to establish a more comprehensive structure-activity relationship and to develop more effective diagnostic and therapeutic strategies against TETS poisoning.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。